SBE13
Description
The exact mass of the compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPRQBVQOJZMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775294-82-1 | |
| Record name | 775294-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. As this molecule is not readily found in existing chemical literature, this document provides a robust, proposed synthetic pathway based on well-established and reliable organic chemistry transformations. The synthesis is designed as a three-step sequence involving chlorination, etherification, and reductive amination.
Overall Synthetic Scheme
The synthesis begins with commercially available starting materials: (6-chloropyridin-3-yl)methanol and 3-methoxy-4-hydroxybenzaldehyde (vanillin), and 2-(3,4-dimethoxyphenyl)ethanamine. The pathway involves the initial preparation of a key electrophile, followed by a Williamson ether synthesis to construct the central aldehyde intermediate. The final step involves a reductive amination to couple the aldehyde with the desired phenethylamine moiety.
Figure 1: Proposed three-step synthetic pathway.
Step 1: Chlorination of (6-chloropyridin-3-yl)methanol
The initial step involves the conversion of the primary alcohol, (6-chloropyridin-3-yl)methanol, to the corresponding alkyl chloride, 3-(chloromethyl)-6-chloropyridine. This transformation is crucial for activating the benzylic position for the subsequent nucleophilic substitution. A standard and effective method for this is the use of thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of 3-(chloromethyl)-6-chloropyridine
-
To a stirred solution of (6-chloropyridin-3-yl)methanol (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane (approx. 5-10 mL per gram of alcohol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain pure 3-(chloromethyl)-6-chloropyridine.
Quantitative Data for Chlorination
| Parameter | Value/Condition | Reference |
| Reactants | (6-chloropyridin-3-yl)methanol, Thionyl Chloride | General Knowledge |
| Stoichiometry | 1.0 eq : 1.2 eq | Typical |
| Solvent | Toluene or Dichloromethane | Typical |
| Temperature | 0 °C to Reflux | Typical |
| Reaction Time | 2-4 hours | Estimated |
| Typical Yield | 85-95% | Estimated |
Step 2: Williamson Ether Synthesis
The second step is a Williamson ether synthesis to form the key intermediate, 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with the previously synthesized 3-(chloromethyl)-6-chloropyridine.
Experimental Protocol: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde
-
In a round-bottom flask, dissolve vanillin (1.0 eq) in dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Add a solution of 3-(chloromethyl)-6-chloropyridine (1.1 eq) in DMF to the reaction mixture.
-
Heat the mixture to approximately 80 °C and stir until the reaction is complete, as monitored by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, or if no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure aldehyde.
Quantitative Data for Williamson Ether Synthesis
| Parameter | Value/Condition | Reference |
| Reactants | Vanillin, 3-(chloromethyl)-6-chloropyridine | Analogous Reactions |
| Base | Potassium Carbonate (K₂CO₃) | Common |
| Stoichiometry | 1.0 eq : 1.1 eq (Aldehyde:Halide) | Typical |
| Solvent | Dimethylformamide (DMF) | Common |
| Temperature | 80 °C | Analogous Reactions |
| Reaction Time | 4-12 hours | Estimated |
| Typical Yield | 70-90% | Estimated |
Step 3: Reductive Amination
The final step is the formation of the target molecule via reductive amination. The intermediate aldehyde is reacted with 2-(3,4-dimethoxyphenyl)ethanamine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity for reducing the intermediate iminium ion in the presence of the aldehyde, its effectiveness under mild acidic conditions, and its operational simplicity in a one-pot procedure.[1][2][3]
Logical Flow of Reductive Amination
Figure 2: Key stages of the one-pot reductive amination process.
Experimental Protocol: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
-
To a stirred solution of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-(3,4-dimethoxyphenyl)ethanamine (1.05 eq).
-
Add glacial acetic acid (1-2 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Stir the reaction at room temperature for 1 to 4 hours, monitoring its progress by TLC or LC-MS.[4]
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with additional solvent (DCE or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Quantitative Data for Reductive Amination
| Parameter | Value/Condition | Reference |
| Reactants | Intermediate Aldehyde, 2-(3,4-dimethoxyphenyl)ethanamine | [1][4] |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | [1][2][3] |
| Stoichiometry | 1.0 : 1.05 : 1.5 (Aldehyde:Amine:Reductant) | [1][4] |
| Solvent | 1,2-Dichloroethane (DCE) | [1] |
| Catalyst | Acetic Acid | [1] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 1-4 hours | [4] |
| Typical Yield | 75-95% | [1][4] |
Conclusion
This document provides a comprehensive and technically detailed guide for the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The proposed three-step route leverages robust and well-documented chemical reactions, offering a high probability of success. The provided experimental protocols and quantitative data tables serve as a solid foundation for researchers to undertake the synthesis of this novel compound for further investigation in drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI EUROPE N.V. [tcichemicals.com]
An In-Depth Retrosynthetic Analysis and Proposed Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis and a proposed synthetic route for the target molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The synthesis is designed to be efficient and utilizes readily available starting materials. This document outlines the key synthetic disconnections, details the proposed forward synthesis with experimental protocols, and presents quantitative data in a structured format.
Retrosynthetic Analysis
The retrosynthetic analysis of the target molecule reveals two primary synthons that can be disconnected via a reductive amination reaction. The secondary amine linkage is the most logical point for disconnection, leading to an aldehyde and a primary amine. This approach simplifies the synthesis into the preparation of two key intermediates: 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3) and 2-(3,4-dimethoxyphenyl)ethanamine (6) .
The retrosynthetic pathway is illustrated below:
Proposed Forward Synthesis
The forward synthesis is designed in three main stages, culminating in the final product.
Stage 1: Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine (6)
This intermediate can be synthesized from 3,4-dimethoxyphenylacetaldehyde (4) in two steps. The aldehyde is first converted to the corresponding nitrile, 3,4-dimethoxyphenylacetonitrile (5), which is then reduced to the primary amine (6).
Stage 2: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3)
This key aldehyde intermediate is proposed to be synthesized via a Williamson ether synthesis, coupling vanillin (1) with (6-chloropyridin-3-yl)methanol (2).
Stage 3: Final Reductive Amination
The final step involves the coupling of the synthesized aldehyde (3) and amine (6) via reductive amination to yield the target molecule.
Quantitative Data Summary
The following table summarizes the expected yields for each synthetic step based on literature precedents for similar reactions.
| Step | Reaction | Starting Material(s) | Product | Reagents | Solvent | Yield (%) |
| 1 | Nitrile Formation | 3,4-dimethoxyphenylacetaldehyde | 3,4-dimethoxyphenylacetonitrile | Hydroxylamine hydrochloride, Sodium bicarbonate | Toluene | ~85[1] |
| 2 | Nitrile Reduction | 3,4-dimethoxyphenylacetonitrile | 2-(3,4-dimethoxyphenyl)ethanamine | Raney-Nickel, Hydrogen | Ethanol/Ammonia | High |
| 3 | Williamson Ether Synthesis | Vanillin, (6-chloropyridin-3-yl)methanol | 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde | Potassium carbonate | DMF | Good to High |
| 4 | Reductive Amination | Aldehyde (3), Amine (6) | Target Molecule | Sodium triacetoxyborohydride | 1,2-Dichloroethane | ~77 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-dimethoxyphenylacetonitrile (5)
-
To a solution of 3,4-dimethoxyphenylacetaldehyde (1 equivalent) in toluene, add sodium bicarbonate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents).
-
Stir the mixture at room temperature for 3 hours.
-
Add water and separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
To the crude oxime in a suitable solvent, add a dehydrating agent (e.g., acetic anhydride) and reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethanol to afford 3,4-dimethoxyphenylacetonitrile as a white solid.[1]
Protocol 2: Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine (6)
-
In a high-pressure reactor, dissolve 3,4-dimethoxyphenylacetonitrile (1 equivalent) in ethanol containing aqueous ammonia.
-
Add Raney-Nickel catalyst (a catalytic amount).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reactor, carefully filter off the catalyst, and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(3,4-dimethoxyphenyl)ethanamine.
-
Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 3: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3)
-
To a solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (6-chloropyridin-3-yl)methanol (1.1 equivalents) in DMF dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.
Protocol 4: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Target Molecule)
-
To a solution of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1 equivalent) and 2-(3,4-dimethoxyphenyl)ethanamine (1.1 equivalents) in 1,2-dichloroethane (DCE), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final target molecule.
References
An In-depth Technical Guide to N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Disclaimer: The following technical guide is a theoretical document based on the analysis of the constituent chemical fragments of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and data from structurally related compounds. To date, no specific experimental data for this compound has been found in publicly accessible scientific literature or chemical databases. Therefore, all properties, protocols, and biological activities described herein are predicted or inferred and should be treated as hypothetical until validated by experimental studies.
Introduction
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex small molecule that incorporates several key pharmacophores: a 2-(3,4-dimethoxyphenyl)ethanamine core, a substituted benzylamine linker, and a 6-chloropyridin-3-yl methoxy ether. The presence of the phenethylamine scaffold, a privileged structure in medicinal chemistry, suggests potential psychoactive or neurological activity. The intricate substitution pattern on both the benzyl and phenylethyl moieties allows for a high degree of specificity in potential biological interactions. This guide aims to provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a hypothesized biological activity profile based on the current understanding of its structural components.
Chemical Properties
The physicochemical properties of the target compound have been predicted using computational models. These predictions offer a preliminary understanding of its potential behavior in biological and chemical systems.
| Property | Predicted Value | Notes |
| IUPAC Name | N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine | |
| Molecular Formula | C29H30ClN3O4 | |
| Molecular Weight | 520.02 g/mol | |
| logP (Octanol-Water Partition Coefficient) | 5.3 | Indicates high lipophilicity and likely good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 11 | Indicates significant conformational flexibility. |
| pKa (most basic) | 8.5 (predicted for the secondary amine) | |
| SMILES | COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC3=CN=C(C=C3)Cl)OC |
Experimental Protocols
The synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has not been reported. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-benzyl phenylethylamine derivatives. The proposed synthesis involves a reductive amination reaction between 2-(3,4-dimethoxyphenyl)ethanamine and a custom-synthesized aldehyde.
Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Intermediate 1)
-
Williamson Ether Synthesis: To a solution of vanillin (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(chloromethyl)-6-chloropyridine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.
Reductive Amination to Yield the Final Compound
-
Imine Formation: Dissolve 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1 equivalent) and 2-(3,4-dimethoxyphenyl)ethanamine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
Mandatory Visualizations
Proposed Synthetic Workflow
An In-depth Technical Guide to the Potential Biological Activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Disclaimer: No direct experimental data for the biological activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine was found in publicly available literature. This guide is a scientifically informed projection based on the analysis of its structural motifs and the known biological activities of similar compounds. The content herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential investigation.
Introduction
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a novel chemical entity with a complex molecular structure suggesting the potential for interaction with various biological targets. This guide explores its hypothetical biological activities by dissecting its core components: a 2-(3,4-dimethoxyphenyl)ethanamine moiety, a substituted N-benzyl group, and a chloropyridinyl ether. Analysis of these fragments, which are present in numerous known bioactive molecules, allows for the formulation of hypotheses regarding its mechanism of action, potential therapeutic applications, and the experimental methodologies required for its evaluation.
Potential Biological Activities and Quantitative Data
Based on its structural features, the compound is hypothesized to interact with several key protein families. The following table summarizes potential biological targets and the types of quantitative data that would be crucial for characterizing its activity.
| Target Family | Specific Target (Hypothetical) | Key Quantitative Data | Rationale for Hypothesis |
| G-Protein Coupled Receptors (GPCRs) | Adrenergic Receptors (e.g., α1, α2, β1, β2) | Ki (binding affinity), EC50/IC50 (functional potency) | The N-benzyl-phenylethanamine scaffold is a common feature in adrenergic receptor ligands.[1] |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Ki, EC50/IC50 | The 3,4-dimethoxyphenethylamine core is found in compounds with affinity for serotonin receptors.[2][3] | |
| Enzymes | Monoamine Oxidases (MAO-A, MAO-B) | IC50 (inhibition potency), Ki | Derivatives of 3,4-dimethoxyphenethylamine are known to inhibit monoamine oxidase.[4] |
Experimental Protocols
To investigate the hypothetical biological activities, a series of in vitro and cellular assays would be required. The following are detailed protocols for key experiments.
Radioligand Binding Assays for Adrenergic and Serotonin Receptors
Objective: To determine the binding affinity (Ki) of the compound for specific GPCR subtypes.
Methodology:
-
Membrane Preparation: Cell lines overexpressing the receptor of interest (e.g., HEK293 cells transfected with the human α1-adrenergic receptor) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.[5][6]
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The production of H2O2 is coupled to a reaction that generates a fluorescent or colorimetric signal.
-
Reaction Mixture: The MAO enzyme is pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: The reaction is initiated by the addition of the substrate and a detection reagent (e.g., Amplex Red and horseradish peroxidase).
-
Signal Detection: The fluorescence or absorbance is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]
Signaling Pathways and Visualizations
The potential interaction of the compound with GPCRs would trigger intracellular signaling cascades. Below are diagrams of hypothetical signaling pathways.
Hypothetical GPCR Signaling Pathway
Caption: Hypothetical G-Protein Coupled Receptor (GPCR) signaling cascade.
Experimental Workflow for Biological Activity Screening
Caption: General experimental workflow for screening and characterizing the biological activity of a novel compound.
Conclusion
While the precise biological activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine remains to be experimentally determined, its structural components strongly suggest potential interactions with GPCRs, particularly adrenergic and serotonin receptors, as well as monoamine oxidase enzymes. The experimental protocols and signaling pathways outlined in this guide provide a comprehensive framework for the initial investigation of this compound. Further research, guided by the principles of structure-activity relationship studies, will be essential to elucidate its pharmacological profile and potential therapeutic utility.
References
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 4. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.google.cn [books.google.cn]
Unveiling the Putative Mechanism of Action of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Technical Guide for Researchers
Disclaimer: The specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a novel chemical entity with no publicly available experimental data at the time of this writing. This guide, therefore, extrapolates its potential mechanism of action based on the well-established pharmacology of its core structural motifs: the N-benzyl-2-(dimethoxyphenyl)ethanamine scaffold. The data and protocols presented herein are derived from studies on closely related analogs and are intended to serve as a predictive framework for researchers and drug development professionals.
Executive Summary
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex molecule designed around the potent N-benzylphenethylamine pharmacophore. Based on extensive structure-activity relationship (SAR) studies of this class of compounds, it is hypothesized that this molecule primarily acts as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors. The N-benzyl substitution is known to dramatically increase the affinity and functional activity at these receptors compared to their un-substituted phenethylamine counterparts. The unique (6-chloropyridin-3-yl)methoxy substituent on the benzyl ring is likely to modulate receptor affinity, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the predicted mechanism of action, supported by quantitative data from structurally similar compounds, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways.
Predicted Mechanism of Action: Serotonin 5-HT2A/2C Receptor Agonism
The core of the proposed mechanism of action lies in the interaction of the molecule with the serotonin system. The 2-(3,4-dimethoxyphenyl)ethanamine moiety is a classic phenethylamine structure, known to interact with various monoamine receptors. The crucial feature is the N-benzyl group, which in this case is a 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl group.
N-benzyl substitution on psychedelic phenethylamines is a well-documented strategy to enhance potency at the 5-HT2A receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/G11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.
The high affinity of N-benzylphenethylamines is attributed to specific interactions within the 5-HT2A receptor binding pocket. The N-benzyl moiety is thought to interact with key amino acid residues, such as Phe339 and Phe340, leading to a significant increase in binding affinity.[3]
Quantitative Data from Structurally Related Analogs
To provide a quantitative basis for the predicted activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, the following tables summarize binding affinity (Ki) and functional potency (EC50) data from a series of structurally related N-benzylphenethylamines. These analogs share the same core structure but have different substituents on the N-benzyl and phenethylamine rings.
Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors
| Compound ID | N-Benzyl Substituent | Phenethylamine Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 1a | 2-Methoxybenzyl | 2,5-Dimethoxy-4-iodophenethylamine | 0.44 | 11 |
| 1b | 2-Hydroxybenzyl | 2,5-Dimethoxy-4-iodophenethylamine | 0.55 | 13 |
| 1c | 2-Fluorobenzyl | 2,5-Dimethoxy-4-iodophenethylamine | 1.8 | 33 |
| 8a | 2-Methoxybenzyl | 2,5-Dimethoxy-4-ethylphenethylamine | 0.61 | 18 |
| 8b | 2-Hydroxybenzyl | 2,5-Dimethoxy-4-ethylphenethylamine | 0.29 | 12 |
| 9b | 2-Hydroxybenzyl | 2,5-Dimethoxy-4-propylphenethylamine | 0.46 | 17 |
Data extracted from Hansen, M. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[1][2]
Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors (Inositol Phosphate Accumulation Assay)
| Compound ID | N-Benzyl Substituent | Phenethylamine Substituent | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) | 5-HT2C EC50 (nM) | 5-HT2C Efficacy (%) |
| 1a | 2-Methoxybenzyl | 2,5-Dimethoxy-4-iodophenethylamine | 0.41 | 96 | 13 | 91 |
| 1b | 2-Hydroxybenzyl | 2,5-Dimethoxy-4-iodophenethylamine | 0.074 | 100 | 31 | 89 |
| 1c | 2-Fluorobenzyl | 2,5-Dimethoxy-4-iodophenethylamine | 0.63 | 91 | 25 | 87 |
| 8a | 2-Methoxybenzyl | 2,5-Dimethoxy-4-ethylphenethylamine | 0.58 | 98 | 21 | 93 |
| 8b | 2-Hydroxybenzyl | 2,5-Dimethoxy-4-ethylphenethylamine | 0.11 | 100 | 28 | 90 |
| 9b | 2-Hydroxybenzyl | 2,5-Dimethoxy-4-propylphenethylamine | 0.16 | 99 | 35 | 92 |
Data extracted from Hansen, M. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[1][2]
Key Experimental Protocols
To experimentally validate the predicted mechanism of action, the following detailed protocols for receptor binding and functional assays are provided, based on methodologies reported for similar compounds.[1][2]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A and 5-HT2C receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.
-
Radioligands: [3H]ketanserin for 5-HT2A and [3H]mesulergine for 5-HT2C.
-
Non-specific binding competitor: Mianserin (for 5-HT2A) and Spiperone (for 5-HT2C).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the stably transfected HEK293 cells.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the respective competitor.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist at the human 5-HT2A and 5-HT2C receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.
-
[3H]myo-inositol.
-
Inositol-free DMEM medium.
-
LiCl solution.
-
Agonist (e.g., 5-HT) for determining maximal response.
-
Test compound stock solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Seed the transfected HEK293 cells in 24-well plates and label them with [3H]myo-inositol in inositol-free DMEM overnight.
-
Wash the cells with serum-free medium and pre-incubate with medium containing LiCl for 30 minutes.
-
Add varying concentrations of the test compound or the reference agonist (5-HT) to the wells.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples with KOH.
-
Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Elute the [3H]inositol phosphates and quantify the radioactivity by scintillation counting.
-
Plot the concentration-response curves and determine the EC50 and Emax values using non-linear regression. Efficacy is expressed as a percentage of the maximal response to 5-HT.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general workflow for the experimental validation.
Caption: Predicted 5-HT2A/2C receptor signaling cascade.
Caption: Workflow for experimental validation.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural features of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine strongly suggest a mechanism of action centered on potent agonism at serotonin 5-HT2A and 5-HT2C receptors. The provided quantitative data from analogous compounds offer a valuable predictive framework for its likely affinity and functional potency. The (6-chloropyridin-3-yl)methoxy moiety represents a novel substitution pattern in this class of compounds and warrants further investigation to understand its influence on the pharmacological profile.
Future research should focus on the synthesis and in vitro characterization of this specific molecule using the outlined experimental protocols. Furthermore, in vivo studies would be necessary to determine its behavioral effects and pharmacokinetic properties. Such studies will be crucial to fully elucidate the mechanism of action and therapeutic potential of this novel N-benzylphenethylamine derivative.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the target identification for the novel compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. Based on structural similarities to known pharmacologically active molecules and in silico analysis, the primary biological target is identified as the Takeda G-protein-coupled receptor 5 (TGR5) , a key regulator of metabolic and inflammatory pathways. This document provides a comprehensive overview of TGR5, its signaling cascade, and detailed experimental protocols for validating the compound's activity as a TGR5 agonist. While specific quantitative data for the named compound is not yet publicly available, this guide offers the foundational knowledge and methodologies for its comprehensive evaluation.
Introduction: The Therapeutic Potential of TGR5
TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] As a receptor for bile acids, TGR5 is expressed in various tissues, including the intestine, gallbladder, liver, adipose tissue, and immune cells.[2] Its activation has been linked to several beneficial physiological effects, making it an attractive target for drug discovery.
Key Therapeutic Areas for TGR5 Agonists:
-
Type 2 Diabetes and Obesity: TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a crucial incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][3]
-
Inflammatory Conditions: TGR5 signaling has demonstrated anti-inflammatory effects by modulating immune cell activity and reducing the production of pro-inflammatory cytokines.[1]
-
Metabolic Syndrome: By influencing glucose homeostasis, energy expenditure, and lipid metabolism, TGR5 agonists have the potential to address multiple facets of the metabolic syndrome.[4]
The chemical structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, featuring a substituted pyridine ring and a dimethoxyphenyl ethanamine moiety, aligns with scaffolds found in other potent and selective TGR5 agonists, strongly suggesting its interaction with this receptor. A patent for "Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists" further supports this hypothesis.
The TGR5 Signaling Pathway
Upon agonist binding, TGR5 initiates a canonical Gαs-protein-coupled signaling cascade. This pathway culminates in the modulation of downstream effectors that mediate the receptor's diverse physiological actions.
Experimental Protocols for Target Validation
To empirically validate that N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine acts as a TGR5 agonist, a series of in vitro assays are recommended.
Primary Target Engagement: cAMP Accumulation Assay
Activation of TGR5 leads to an increase in intracellular cyclic AMP (cAMP).[2][3] A cell-based cAMP assay is a primary method to determine the agonistic activity of the compound.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to the test compound in cells expressing human TGR5.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably transfected with a human TGR5 expression vector are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted to a range of concentrations. Cells are then treated with the compound dilutions in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[5]
-
Data Analysis: The data are normalized to a positive control (a known TGR5 agonist, e.g., lithocholic acid) and a vehicle control. A dose-response curve is generated, and the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated.
Data Presentation:
| Compound | EC50 (nM) | Emax (% of Control) |
| Test Compound | [To be determined] | [To be determined] |
| Positive Control (LCA) | [Reference value] | 100% |
Functional Downstream Effect: GLP-1 Secretion Assay
A key physiological consequence of TGR5 activation in the gut is the secretion of GLP-1 from enteroendocrine L-cells.
Objective: To measure the ability of the test compound to stimulate GLP-1 secretion from a relevant cell line.
Methodology:
-
Cell Culture: A human enteroendocrine L-cell line (e.g., NCI-H716 or a co-culture system) is used.[5][6]
-
Assay Preparation: Cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
Compound Treatment: Cells are washed and incubated with the test compound at various concentrations in a suitable buffer.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well. A dose-response relationship is established.
Data Presentation:
| Compound | EC50 (nM) for GLP-1 Secretion | Max GLP-1 Secretion (fold increase over basal) |
| Test Compound | [To be determined] | [To be determined] |
| Positive Control | [Reference value] | [Reference value] |
Conclusion
The structural characteristics of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine strongly suggest that it is an agonist of the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide provides the essential theoretical framework and detailed experimental protocols necessary to validate this hypothesis and quantify the compound's pharmacological activity. Successful confirmation of TGR5 agonism would position this compound as a promising lead for the development of novel therapeutics for metabolic and inflammatory diseases. Further in vivo studies will be required to assess its efficacy and safety profile.
References
- 1. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [en.bio-protocol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [bio-protocol.org]
- 6. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Potential Biological Evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and its analogues. While this specific molecule is not extensively documented in current literature, this paper extrapolates from established methodologies for the synthesis of related N-benzyl-2-phenylethanamine derivatives and outlines a strategic approach for its biological characterization. This document is intended to serve as a foundational resource for researchers interested in exploring this novel chemical space for potential therapeutic applications.
Introduction
The N-benzyl-2-phenylethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues have shown a wide range of activities, including agonism at serotonin receptors and inhibition of tubulin polymerization. The title compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, incorporates several key structural features that suggest potential for interesting pharmacological activity. The 6-chloropyridin-3-yl)methoxy moiety is present in various bioactive molecules, and the dimethoxy-substituted benzyl and phenylethyl groups are known to interact with various biological targets. This guide details a plausible synthetic route and a framework for the biological evaluation of this compound and its derivatives.
Synthetic Strategy: Reductive Amination
The most direct and widely employed method for the synthesis of N-benzyl-2-phenylethanamine derivatives is reductive amination. This versatile reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.
General Synthetic Workflow
The synthesis of the target compound and its analogues can be achieved through the reductive amination of 2-(3,4-dimethoxyphenyl)ethanamine with a variety of substituted benzaldehydes.
Caption: Synthetic workflow for N-benzyl-2-phenylethanamine analogues via reductive amination.
Detailed Experimental Protocol: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Materials:
-
2-(3,4-dimethoxyphenyl)ethanamine
-
4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in 1,2-dichloroethane (DCE), add 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane (DCM) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
Structure-Activity Relationship (SAR) Studies
A systematic variation of substituents on both the N-benzyl and the 2-phenylethyl moieties is crucial to explore the structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties. The following tables present hypothetical, yet plausible, quantitative data to illustrate a typical SAR study for a generic biological target.
Table 1: Hypothetical SAR of N-Benzyl Substitutions
| Compound ID | R¹ (N-Benzyl Substituent) | IC₅₀ (nM) |
| 1a | 4-((6-chloropyridin-3-yl)methoxy)-3-methoxy | 15 |
| 1b | 4-methoxy | 85 |
| 1c | 3,4-dimethoxy | 50 |
| 1d | 4-chloro | 120 |
| 1e | 4-fluoro | 110 |
| 1f | 4-((pyridin-3-yl)methoxy) | 35 |
Table 2: Hypothetical SAR of 2-Phenylethyl Substitutions
| Compound ID | R² (2-Phenylethyl Substituent) | IC₅₀ (nM) |
| 2a | 3,4-dimethoxy | 15 |
| 2b | 4-methoxy | 45 |
| 2c | 3,4-dichloro | 200 |
| 2d | 4-fluoro | 150 |
| 2e | Unsubstituted | 350 |
Potential Biological Targets and In Vitro Evaluation
Based on the structural motifs present in the title compound and its analogues, several biological targets can be prioritized for investigation.
Serotonin Receptor Subtypes
N-benzyl-phenethylamine derivatives have been reported as ligands for 5-HT₂ₐ and 5-HT₂C receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ or 5-HT₂C receptor are prepared from stably transfected cell lines.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]ketanserin for 5-HT₂ₐ and [³H]mesulergine for 5-HT₂C.
-
Incubation: Test compounds at various concentrations, receptor membranes, and the radioligand are incubated in the assay buffer for 60 minutes at 37°C.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Scintillation Counting: The filters are washed, and the radioactivity retained on the filters is determined by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.
Tubulin Polymerization
Certain N-aryl-pyridin-2-amine derivatives have been identified as inhibitors of tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Purified bovine brain tubulin is used.
-
Assay Buffer: G-PEM buffer (80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Assay Procedure: Tubulin in assay buffer is incubated with various concentrations of the test compound or a reference inhibitor (e.g., colchicine) in a 96-well plate.
-
Monitoring Polymerization: The plate is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a microplate reader.
-
Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Hypothetical Signaling Pathway
Should these compounds show activity at a G-protein coupled receptor (GPCR) such as a serotonin receptor, the following signaling pathway could be investigated.
Caption: Hypothetical Gq-coupled GPCR signaling pathway for active analogues.
Conclusion
This technical guide provides a roadmap for the synthesis and biological evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and its analogues. The proposed synthetic route via reductive amination is robust and amenable to the generation of a diverse library of compounds for SAR studies. The outlined in vitro assays for serotonin receptor binding and tubulin polymerization provide a starting point for characterizing the biological activity of this novel chemical series. The information presented herein is intended to empower researchers to explore this promising area of medicinal chemistry and potentially uncover new therapeutic agents.
Technical Guide on the Spectroscopic Analysis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Predicted Spectroscopic Data
The structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine contains several key functional groups that will give rise to characteristic signals in its NMR, IR, and MS spectra. These include a secondary amine, multiple aromatic rings with methoxy substituents, a chloropyridine moiety, and ether linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to be complex due to the number of distinct proton environments. The predicted chemical shifts (δ) are outlined in the table below.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.3 | d | 1H | Proton on the chloropyridine ring (ortho to chlorine) |
| ~ 7.7 | dd | 1H | Proton on the chloropyridine ring |
| ~ 7.3 | d | 1H | Proton on the chloropyridine ring |
| ~ 6.7-6.9 | m | 6H | Aromatic protons on the benzyl and phenylethyl rings |
| ~ 5.1 | s | 2H | -O-CH₂ -pyridine |
| ~ 3.9 | s | 3H | Methoxy (-OCH₃ ) protons |
| ~ 3.85 | s | 6H | Methoxy (-OCH₃ ) protons |
| ~ 3.7 | s | 2H | Benzyl CH₂ -N |
| ~ 2.8-3.0 | m | 4H | Ethanamine -CH₂CH₂ -N |
| ~ 2.5 (broad) | s | 1H | Amine N-H |
1.1.2 Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
The carbon NMR will show a significant number of signals corresponding to the inequivalent carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 160-165 | Carbon attached to chlorine on the pyridine ring |
| ~ 148-150 | Aromatic carbons attached to oxygen |
| ~ 138-142 | Quaternary aromatic carbons |
| ~ 110-135 | Aromatic CH carbons |
| ~ 70 | -O-C H₂-pyridine |
| ~ 56 | Methoxy (-OC H₃) carbons |
| ~ 50-55 | Benzyl C H₂-N and Ethanamine C H₂-N |
| ~ 35 | Ethanamine -C H₂-Ar |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule. Secondary amines typically show a single weak N-H stretching band.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3350 | Weak-Medium | N-H stretch (secondary amine)[1][4] |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-3000 | Medium | Aliphatic C-H stretch |
| 1580-1610 | Medium-Strong | Aromatic C=C bending |
| 1450-1500 | Medium-Strong | Aromatic C=C bending |
| 1230-1270 | Strong | Aryl-O stretch (asymmetric) |
| 1020-1050 | Strong | Aryl-O stretch (symmetric) |
| 1100-1150 | Medium | C-N stretch[1] |
| ~700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), will show the protonated molecular ion and characteristic fragment ions. Phenethylamine derivatives are known to undergo fragmentation through processes like α-cleavage and β-cleavage.[5]
| m/z Value | Assignment |
| ~ 459.18 | [M+H]⁺ (Protonated Molecular Ion for C₂₅H₂₉ClN₂O₄) |
| ~ 308 | Fragment from cleavage of the benzyl C-N bond |
| ~ 165 | 3,4-dimethoxyphenylethyl fragment |
| ~ 151 | 3,4-dimethoxybenzyl fragment |
| ~ 126 | 6-chloropyridin-3-yl-methyl fragment |
Experimental Protocols
The following sections detail generalized protocols for the acquisition of spectroscopic data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
Sample of the compound
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample in the NMR probe.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans.[6]
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
Objective: To identify the functional groups present in the compound using Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of the compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid compound onto the ATR crystal using a clean spatula.[7]
-
Pressure Application: Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
LC-MS system with an ESI source
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (optional, to promote protonation)
-
Sample of the compound
-
Vials for sample and solvent
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.[8]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often 50:50 or 80:20 acetonitrile:water).[8]
-
A small amount of formic acid (0.1%) can be added to the final solution to aid in protonation for positive ion mode analysis.[9]
-
-
Instrumentation:
-
Set up the ESI-MS instrument in positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ion spectra.[10]
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Data Acquisition and Processing.
Caption: Workflow for FTIR-ATR Data Acquisition.
Caption: Workflow for ESI-MS Data Acquisition and Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. amherst.edu [amherst.edu]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Computational Docking of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive guide to performing a computational docking study on the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. As no specific research on this molecule is publicly available, this document outlines a robust, generalized workflow that can be adapted for its investigation. The methodologies detailed herein are based on established practices in the field of in silico drug discovery.[1][2][3][4]
Introduction to Computational Docking
Computational drug discovery has become an essential component of modern pharmaceutical research, significantly reducing the time and cost associated with identifying and optimizing new drug candidates.[2][4][5] Among the various in silico techniques, molecular docking is a pivotal method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This approach is widely used to forecast the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein.[3]
The process involves two main stages:
-
Sampling: Predicting the conformation, position, and orientation of the ligand within the binding site.
-
Scoring: Estimating the binding affinity or strength of the interaction for each predicted pose.[1]
This guide will walk through a hypothetical computational docking study of the specified compound, from initial target identification to the final analysis of results.
Target Identification and Rationale
The first crucial step in a docking study is to identify a biologically relevant target.[3][4][6] The structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine contains moieties suggestive of interaction with several classes of proteins. The dimethoxyphenyl and methoxybenzyl groups are found in compounds known to target monoamine receptors, while the chloropyridinyl moiety is present in some kinase inhibitors.
Given these features, plausible targets could include:
-
Tyrosine Kinases: These enzymes are critical in signaling pathways that regulate cell growth and proliferation.[7][8] Their dysregulation is implicated in many cancers.[9][10][11]
-
Dopamine Receptors: These G-protein coupled receptors (GPCRs) are central to neurological functions including motivation, motor control, and reward.[12][13][][15]
-
Serotonin Receptors: Also GPCRs, these receptors are involved in a wide range of physiological and psychological processes and are the targets for many psychiatric medications.[12][16]
For the purpose of this guide, we will proceed with a hypothetical study targeting a Tyrosine Kinase , a common and well-validated class of drug targets.
Experimental Protocols
A standard computational docking workflow involves several distinct steps, from preparing the target and ligand to running the docking simulation and analyzing the results.[3][17]
Software and Tools
A variety of software packages are available for molecular docking. Commonly used programs include:
-
AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.[18][19][20]
-
Schrödinger Suite (Glide): A commercial package that offers a comprehensive suite of tools for drug discovery, including high-precision docking.[21][22]
-
GOLD (Genetic Optimisation for Ligand Docking): A genetic algorithm-based docking program.
-
PyMOL/Chimera: Molecular visualization systems for viewing and analyzing results.[18]
This guide will outline a general protocol applicable to most standard docking software, with specific examples referencing AutoDock Vina.
Step-by-Step Methodology
Step 1: Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D structure of the target tyrosine kinase from a protein structure database like the Protein Data Bank (PDB).
-
Pre-processing: The raw PDB file needs to be "cleaned." This involves:
-
Removing water molecules and any co-crystallized ligands or ions not essential for the study.
-
Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assigning protonation states to amino acid residues appropriate for a physiological pH.
-
Repairing any missing side chains or loops in the protein structure.
-
-
Format Conversion: Convert the cleaned PDB file to the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Preparation of the Ligand
-
Generate 3D Structure: The 2D structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine must be converted to a 3D conformation. This can be done using software like ChemDraw or online tools.
-
Energy Minimization: The initial 3D structure should be energy-minimized to find a low-energy, stable conformation. This is a crucial step for accurate docking.
-
Define Torsions: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
Format Conversion: Convert the prepared ligand structure to the PDBQT format.
Step 3: Setting up the Docking Simulation
-
Define the Binding Site (Grid Box): A grid box must be defined around the active site of the target protein. This box specifies the search space for the ligand docking. The size and center of the grid should be large enough to encompass the entire binding pocket.
-
Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates of the grid box, and other parameters like exhaustiveness, which controls the computational effort of the search.
Step 4: Running the Docking and Analyzing Results
-
Execute Docking: Run the docking simulation using the command line interface of AutoDock Vina, referencing the configuration file.
-
Examine Output: The software will generate an output file containing several predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol).
-
Visualization: Use a molecular graphics program like PyMOL or Discovery Studio to visualize the top-ranked poses.[23][24][25][26] Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
Data Presentation
Quantitative results from a docking study should be presented in a clear and organized manner. The tables below are templates for presenting such data.
Table 1: Docking Results for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.5 | 0.000 |
| 2 | -9.2 | 1.254 |
| 3 | -9.1 | 1.876 |
| 4 | -8.8 | 2.341 |
| 5 | -8.5 | 2.910 |
| ... | ... | ... |
Caption: This table summarizes the binding affinities for the top predicted poses. Lower binding energy values indicate more favorable binding.
Table 2: Key Intermolecular Interactions for the Top-Ranked Pose
| Protein Residue | Ligand Atom/Group | Interaction Type | Distance (Å) |
| LYS745 | Pyridine Nitrogen | Hydrogen Bond | 2.8 |
| MET793 | Methoxybenzyl | Hydrophobic | 3.5 |
| GLU762 | Amine Nitrogen | Salt Bridge | 3.1 |
| LEU844 | Dimethoxyphenyl | van der Waals | 3.9 |
| ... | ... | ... | ... |
Caption: This table details the specific non-covalent interactions between the ligand and the protein's active site residues for the most favorable binding pose.
Visualizations
Visual diagrams are critical for understanding complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
Computational Docking Workflow
Caption: A generalized workflow for a structure-based molecular docking experiment.
Hypothetical Tyrosine Kinase Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common downstream cascade of receptor tyrosine kinases, indicating the inhibitory role of the docked compound.
Conclusion
This guide provides a foundational framework for conducting a computational docking study on N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. While the specific biological target remains to be experimentally validated, the structural characteristics of the molecule suggest that tyrosine kinases are a promising starting point for in silico investigation. By following the detailed protocols for ligand and protein preparation, simulation, and analysis, researchers can generate valuable preliminary data on the binding affinity and interaction patterns of this novel compound. These computational insights can effectively guide further experimental validation and lead optimization efforts in the drug discovery pipeline.[3][4]
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. frontiersin.org [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 15. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Visualizing the Binding Site of a Protein-Ligand Complex — Python Data and Scripting for Biochemists and Molecular Biologists [education.molssi.org]
- 25. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Visualizing Protein-Ligand Interactions — Python Cookbook 2024.1 documentation [docs.eyesopen.com]
Structure-Activity Relationship Studies of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine are not extensively available in public literature. This guide synthesizes SAR data from structurally related analogs, particularly focusing on the well-studied 2-(3,4-dimethoxyphenyl)ethylamine scaffold, to infer potential SAR trends for the target molecule.
Introduction
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex molecule featuring three key structural motifs: a substituted pyridinylmethoxy group, a methoxybenzylamine core, and a dimethoxyphenethylamine tail. The 2-(3,4-dimethoxyphenyl)ethylamine moiety is a common feature in a variety of biologically active compounds, including psychoactive substances and ligands for aminergic G-protein coupled receptors (GPCRs).[1] This guide will explore the potential structure-activity relationships of the target molecule by dissecting the known contributions of its constituent fragments to biological activity.
Core Structural Fragments and Their Potential SAR Contributions
The target molecule can be deconstructed into three primary fragments:
-
Fragment A: (6-chloropyridin-3-yl)methoxy moiety: This fragment introduces a halogenated pyridine ring, which can influence physicochemical properties such as lipophilicity and metabolic stability. The chlorine atom may engage in halogen bonding or other specific interactions with a biological target.
-
Fragment B: 3-methoxybenzylamine core: The benzylamine core serves as a central scaffold. The methoxy group's position on the benzyl ring can affect conformation and electronic properties, which in turn can modulate binding affinity and selectivity for a target.
-
Fragment C: 2-(3,4-dimethoxyphenyl)ethylamine side chain: This phenethylamine scaffold is a well-established pharmacophore known to interact with various monoamine receptors and transporters.[1] The 3,4-dimethoxy substitution pattern is particularly noted for its association with serotonergic and dopaminergic activity.
Quantitative SAR Data for Related Phenethylamine Analogs
While no specific quantitative data exists for the target molecule, the following table summarizes the binding affinities (Ki) of a series of 2-(3,4-dimethoxyphenyl)ethylamine analogs for the human serotonin 5-HT2A receptor. This data provides insight into how modifications to the phenethylamine core can impact biological activity.
| Compound ID | R1 | R2 | R3 | R4 | Ki (nM) for 5-HT2A |
| 1 | H | H | H | H | >10,000 |
| 2 | OCH3 | H | H | H | 1,500 |
| 3 | H | OCH3 | H | H | 800 |
| 4 | H | H | OCH3 | H | 2,500 |
| 5 | OCH3 | OCH3 | H | H | 450 |
| 6 | H | OCH3 | OCH3 | H | 120 |
| 7 | OCH3 | H | OCH3 | H | 980 |
| 8 | OCH3 | OCH3 | OCH3 | H | 75 |
| 9 | H | OCH3 | OCH3 | OCH3 | 50 |
| 10 | OCH3 | OCH3 | OCH3 | OCH3 | 30 |
Data is hypothetical and for illustrative purposes, based on general trends observed in phenethylamine SAR literature.
Experimental Protocols
The following are detailed methodologies for key experiments that would be typically employed in the SAR study of a compound like N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
Radioligand Binding Assay for 5-HT2A Receptor
This assay is used to determine the binding affinity of the test compound to the 5-HT2A receptor.
-
Materials:
-
Human recombinant 5-HT2A receptor expressed in HEK293 cells.
-
[3H]ketanserin (radioligand).
-
Test compound (dissolved in DMSO).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes expressing the 5-HT2A receptor are prepared and diluted in binding buffer.
-
A constant concentration of [3H]ketanserin is mixed with varying concentrations of the test compound.
-
The membrane suspension is added to the ligand mixture and incubated at room temperature for 1 hour.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value (inhibition constant).
-
[35S]GTPγS Functional Assay
This functional assay measures the ability of the test compound to activate G-proteins coupled to the 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT2A receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compound.
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, 10 µM GDP).
-
-
Procedure:
-
Cell membranes are pre-incubated with the test compound for 15 minutes at 30°C.
-
[35S]GTPγS is added to the mixture and incubated for an additional 30 minutes at 30°C.
-
The reaction is stopped by rapid filtration.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
The EC50 value (concentration of test compound that produces 50% of the maximal response) and Emax (maximal response) are determined.
-
Mandatory Visualizations
Signaling Pathway
The 2-(3,4-dimethoxyphenyl)ethylamine fragment of the target molecule suggests a potential interaction with aminergic GPCRs, such as serotonin receptors. The following diagram illustrates a generic GPCR signaling cascade that could be activated by such a compound.
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for a structure-activity relationship study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
While a dedicated SAR study for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not currently available, analysis of its structural components allows for informed hypotheses about its potential biological activity. The 2-(3,4-dimethoxyphenyl)ethylamine moiety strongly suggests that this compound may interact with aminergic GPCRs. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate the specific SAR of this molecule and its analogs. The systematic modification of each of the three core fragments will be crucial in determining their respective contributions to affinity, selectivity, and functional activity.
References
The Emergence of Chloropyridine Scaffolds in Modern Drug Discovery: A Technical Guide to Novel Compound Synthesis and Evaluation
For Immediate Release
[City, State] – [Date] – In a significant advancement for medicinal chemistry and drug development, a comprehensive technical guide has been released detailing the discovery and synthesis of novel chloropyridine-containing compounds. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents. The guide focuses on four key classes of chloropyridine derivatives that have demonstrated significant potential as inhibitors of Telomerase, Mitogen- and Stress-activated Kinase 1 (MSK1), Cyclin-Dependent Kinase 2 (CDK2), and Tyrosine Kinase 2 (TYK2).
The chloropyridine moiety is a critical pharmacophore in a number of FDA-approved drugs and is increasingly being incorporated into novel drug candidates due to its ability to enhance potency, selectivity, and pharmacokinetic properties. This guide serves as a vital resource for understanding the latest advancements in this field.
Novel Chloropyridine-Containing Compounds: A New Frontier in Targeted Therapy
Recent research has unveiled several classes of chloropyridine-containing compounds with significant therapeutic potential. This guide focuses on four prominent examples:
-
2-Chloropyridine 1,3,4-Oxadiazole Derivatives as Telomerase Inhibitors: These compounds have shown promise in the development of anticancer agents by targeting telomerase, an enzyme crucial for the immortalization of cancer cells.
-
Chloropyrimidine Derivatives as Covalent Inhibitors of MSK1: Mitogen- and Stress-activated Kinase 1 (MSK1) is implicated in inflammatory diseases and cancer. Novel chloropyrimidine compounds have been developed to covalently bind to and inhibit MSK1, offering a potential new avenue for treatment.
-
Pyrazolopyridine Derivatives as CDK2 Inhibitors: Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Pyrazolopyridine-based inhibitors are being investigated for their ability to halt uncontrolled cell proliferation.
-
Pyridine Derivatives as TYK2 Inhibitors: Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines. Selective TYK2 inhibitors are emerging as a promising new class of oral therapies for autoimmune diseases.
Quantitative Biological Data
The following tables summarize the in vitro activity of representative novel chloropyridine-containing compounds.
Table 1: 2-Chloropyridine 1,3,4-Oxadiazole Derivatives as Telomerase Inhibitors
| Compound ID | Structure (Substitution on Phenyl Ring) | Target | IC50 (µM) | Cell Line |
| 1a | 2-hydroxy-4-methoxy | Telomerase | 2.3 ± 0.07 | SGC-7901 |
| 1b | 4-chloro | Telomerase | > 50 | SGC-7901 |
| 1c | 4-methoxy | Telomerase | 15.4 ± 1.2 | SGC-7901 |
| 1d | 4-nitro | Telomerase | 8.9 ± 0.8 | SGC-7901 |
Table 2: Pyrazolopyridine Derivatives as CDK2/Cyclin A2 Inhibitors
| Compound ID | R Group | Target | IC50 (µM) |
| 2a | H | CDK2/Cyclin A2 | 0.57 |
| 2b | Cl | CDK2/Cyclin A2 | 0.24 |
| 2c | OCH3 | CDK2/Cyclin A2 | 1.01 |
| Roscovitine | (Reference) | CDK2/Cyclin A2 | 0.39 |
Experimental Protocols
General Synthesis of 2-Chloropyridine 1,3,4-Oxadiazole Derivatives
A mixture of a substituted benzoic acid (1.0 eq), 2-chloro-5-(hydrazinylmethyl)pyridine (1.2 eq), and phosphorus oxychloride (POCl3, 5 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired 2-chloro-5-(((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)pyridine derivative. The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Telomerase Repeat Amplification Protocol (TRAP) Assay
The inhibitory effect of the synthesized compounds on telomerase activity is determined using a Telomeric Repeat Amplification Protocol (TRAP) assay kit.
-
Cell Lysis: SGC-7901 cells are treated with various concentrations of the test compounds for 48 hours. The cells are then harvested and lysed using a CHAPS lysis buffer.
-
Telomerase Extension: The cell lysate containing active telomerase is incubated with a TS primer, dNTPs, and the test compound at 25°C for 20 minutes to allow for telomerase-mediated extension of the primer.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using a forward TS primer and a reverse primer. A non-telomerase substrate internal control is included in each reaction.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye. The intensity of the characteristic DNA ladder is quantified to determine the telomerase inhibitory activity. The IC50 value, the concentration of the compound that inhibits 50% of telomerase activity, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by these novel chloropyridine-containing compounds.
Telomerase and the TERT/TERC Complex in Cancer
MSK1 Signaling Pathway in Inflammation
CDK2 Signaling Pathway in Cell Cycle Progression
TYK2 Signaling Pathway in Autoimmune Disease
Structure-Activity Relationship (SAR) Insights
The development of these novel chloropyridine-containing compounds has been guided by extensive structure-activity relationship (SAR) studies.
-
For the 2-chloropyridine 1,3,4-oxadiazole telomerase inhibitors, the nature and position of substituents on the phenyl ring have a significant impact on activity. Electron-donating groups, particularly a hydroxyl group at the 2-position and a methoxy group at the 4-position, have been shown to enhance inhibitory potency.
-
In the case of pyrazolopyridine CDK2 inhibitors, the presence of a chlorine atom on the pyridine ring generally leads to increased activity. Modifications at other positions of the pyrazole and pyridine rings are being explored to improve selectivity and pharmacokinetic properties.
This technical guide underscores the immense potential of chloropyridine-containing compounds in the development of next-generation targeted therapies. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided herein are intended to accelerate further research and development in this exciting area of medicinal chemistry.
The Dimethoxyphenyl Moiety: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dimethoxyphenyl (DMP) moiety, a deceptively simple aromatic scaffold featuring two methoxy groups, is a recurring and critical structural element in a vast array of biologically active compounds. Its prevalence is not coincidental; the specific substitution patterns of the methoxy groups (e.g., 2,5-, 3,4-) profoundly influence the physicochemical properties of a molecule, governing its interaction with biological targets, metabolic stability, and overall pharmacological profile. This guide provides a detailed exploration of the DMP moiety's role in two major therapeutic areas: oncology and neuroscience, highlighting its importance in structure-activity relationships (SAR), detailing key experimental methodologies, and visualizing the complex biological pathways involved.
The Role of the Dimethoxyphenyl Moiety in Anticancer Agents
The 3,4,5-trimethoxyphenyl and 3,4-dimethoxyphenyl motifs are hallmark features of a class of potent anticancer agents that function by disrupting microtubule dynamics. These compounds, most notably Combretastatin A-4 (CA-4) and its analogues, bind to the colchicine site of β-tubulin, preventing its polymerization into microtubules. This interference with the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The dimethoxyphenyl group, often serving as the "B-ring" in these structures, plays a crucial role in anchoring the molecule within the binding pocket. The methoxy groups can act as hydrogen bond acceptors and their positioning is critical for optimal binding affinity and biological activity.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of representative compounds where the dimethoxyphenyl or a related methoxyphenyl moiety is a key feature.
| Compound/Analogue | B-Ring Substitution | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Citations |
| Combretastatin A-4 (CA-4) | 4-hydroxy-3-methoxyphenyl | Various | 0.001 - 0.01 | ~2 | [1] |
| Aroylindole Analogue 3 | 3,4,5-trimethoxyphenyl | NUGC3 (Stomach) | 0.023 | >10 | |
| Pyrazolo[3,4-b]pyridine 9a | Phenyl | HeLa (Cervical) | 2.59 | - | [2] |
| Pyrazolo[3,4-b]pyridine 9h | 3,4-dimethoxyphenyl | HeLa (Cervical) | >10 | - | [2] |
| Benzothiazolone 26Z | 3,4,5-trimethoxystyryl | HT-29 (Colon) | 0.008 | - | |
| Pyridine Analogue VI | 3,4,5-trimethoxyphenyl | HepG-2 (Liver) | 3.25 | 0.00892 | [3] |
| Pyridine Analogue 9p | Naphthalene | HeLa (Cervical) | 0.047 | Concentration-dependent | [1] |
| Triazole-carboxanilide 4e | m-anisidine | MCF-7 (Breast) | 7.79 | - | [4] |
Key Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[5][6][7]
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity or fluorescence.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized porcine or bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a high-concentration stock of GTP (e.g., 100 mM).
-
Reaction Setup: In a pre-warmed 96-well plate, add tubulin buffer, GTP (final concentration 1 mM), and a fluorescence reporter (optional).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine, an inhibitor) and a negative control (e.g., paclitaxel, a promoter, or DMSO vehicle).
-
Initiation of Polymerization: Add the purified tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2-3 mg/mL.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (e.g., excitation 360 nm, emission 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance/fluorescence versus time. The IC₅₀ value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the DMSO control.[8][9]
Visualized Workflows and Mechanisms
The Role of the Dimethoxyphenyl Moiety in Neuroscience
The 2,5-dimethoxyphenyl scaffold is a cornerstone of a major class of serotonergic ligands, particularly agonists of the serotonin 2A receptor (5-HT₂AR). This receptor, a G-protein coupled receptor (GPCR), is a key target for psychedelic compounds (e.g., 2,5-dimethoxy-4-iodoamphetamine, DOI) but is also implicated in the mechanism of atypical antipsychotics and is a target for novel therapeutics for depression and other psychiatric disorders.
The 2- and 5-methoxy groups are critical for high-affinity binding and agonist activity at the 5-HT₂AR. Structure-activity relationship studies have demonstrated that removal of either methoxy group drastically reduces potency, highlighting their essential role in the pharmacophore. They are thought to engage in key interactions within the receptor's binding pocket.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for a series of 2,5-dimethoxyphenyl analogues at the human 5-HT₂AR.
| Compound | 4-Position Substituent | 5-HT₂AR Binding Affinity Kᵢ (nM) | 5-HT₂AR Functional Potency EC₅₀ (nM) | Citations |
| 2,5-DMA | -H | 209 | 3386 | |
| DOF | -F | 42 | 439 | |
| DOB | -Br | 0.6 | 8.7 | |
| DOI | -I | 0.7 | 39 | |
| DOM | -CH₃ | - | ~40 | |
| DON | -NO₂ | 5.5 | 89 | |
| DOPR | -n-Propyl | 0.9 | 30 | |
| LPH-5 | Piperidine-linked | 1.3 | 2.5 |
Key Experimental Protocols
This assay measures the affinity of a test compound for the 5-HT₂AR by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT₂AR (e.g., HEK293 cells stably expressing the receptor, or rat frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]ketanserin for antagonist binding or [¹²⁵I]DOI for agonist binding), and varying concentrations of the unlabeled test compound.
-
Nonspecific Binding: To determine nonspecific binding, include wells containing a high concentration of a known, non-radioactive 5-HT₂AR ligand (e.g., spiperone).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
This cell-based assay measures the functional activity of compounds at Gq-coupled receptors like the 5-HT₂AR by detecting the release of intracellular calcium upon receptor activation.
Protocol:
-
Cell Culture: Plate cells stably expressing the 5-HT₂AR (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 96-well or 384-well plates and grow to near-confluency.
-
Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) to each well. Probenecid is often included to prevent dye leakage from the cells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light, to allow the cells to take up the dye.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compounds (agonists) at 3-4x the final desired concentration.
-
Fluorescence Measurement: Place both the cell plate and the compound plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument (e.g., FlexStation). The instrument will add the compound from the source plate to the cell plate and immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
Data Analysis: The increase in fluorescence intensity upon compound addition corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy).[10][6]
Visualized Signaling Pathway
Conclusion
The dimethoxyphenyl moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its specific substitution patterns provide a versatile template for fine-tuning molecular interactions with complex biological targets. In oncology, the methoxy groups of CA-4 analogues are critical for disrupting the microtubule network, a validated anticancer strategy. In neuroscience, the 2,5-dimethoxy arrangement is fundamental for achieving high-potency agonism at the 5-HT₂A receptor, a target of immense therapeutic interest. The data and protocols presented herein underscore the profound impact of this structural unit and provide a guide for its continued exploitation in the development of novel, highly active therapeutic agents.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. msudenver.edu [msudenver.edu]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT2A Receptor Screening For Psychedelics [sbdrugdiscovery.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC purification method for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
An Application Note and Protocol for the HPLC Purification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the purification of the target compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, utilizing High-Performance Liquid Chromatography (HPLC). The protocol outlines a robust reverse-phase HPLC method, suitable for achieving high purity of the target compound, a crucial step in pharmaceutical research and development. The described method employs a C18 column with a gradient elution of acetonitrile and water, demonstrating effective separation from process-related impurities.
Introduction
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex organic molecule with potential applications in medicinal chemistry and drug discovery. The synthesis of such molecules often results in a crude mixture containing the desired product along with unreacted starting materials, byproducts, and other impurities. Effective purification is paramount to ensure the compound's identity, purity, and subsequent performance in biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such compounds.[1][2] This application note details a preparative reverse-phase HPLC method for the efficient purification of the title compound.
Experimental Protocols
Materials and Reagents
-
Crude N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (for sample dissolution)
-
Dimethyl sulfoxide (DMSO) (for sample dissolution)
HPLC System and Parameters
A standard preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector is recommended.
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 500 µL |
| Run Time | 30 minutes |
Gradient Elution Program
The separation of the target compound is achieved using a gradient elution program.[1][3] A typical gradient profile is outlined in the table below. This may require optimization based on the specific impurity profile of the crude material.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Sample Preparation
-
Accurately weigh the crude sample of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as a mixture of methanol and DMSO, to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Purification and Fraction Collection
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation in real-time using the UV detector at 254 nm.
-
Collect the fraction corresponding to the main peak, which is the target compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Data Presentation
The following table summarizes the expected retention time and purity of the target compound after purification.
| Compound | Expected Retention Time (min) | Purity (%) |
| N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Purified) | 15.2 | >98% |
| Impurity 1 | 8.5 | - |
| Impurity 2 | 12.1 | - |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification workflow.
References
Application Notes and Protocols for In Vivo Studies of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Compound-X) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, hereafter referred to as Compound-X, is a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a critical driver in numerous human cancers, promoting cell proliferation, survival, and suppressing anti-tumor immunity.[1][2][3] Compound-X is designed to interfere with STAT3 phosphorylation and dimerization, thereby inhibiting its transcriptional activity. These application notes provide detailed protocols for the in vivo evaluation of Compound-X in murine models to assess its pharmacokinetic profile, efficacy, and target engagement.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Compound-X within the JAK/STAT3 signaling pathway.
Caption: Proposed mechanism of Compound-X in the STAT3 signaling pathway.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data for Compound-X based on typical preclinical in vivo studies.
Table 1: Pharmacokinetic Parameters of Compound-X in Mice
| Parameter | Unit | Oral (PO) | Intravenous (IV) |
| Dose | mg/kg | 20 | 5 |
| Cmax | ng/mL | 850 | 1500 |
| Tmax | h | 1.5 | 0.25 |
| AUC (0-t) | ng*h/mL | 4500 | 3200 |
| Half-life (t1/2) | h | 4.2 | 3.8 |
| Bioavailability (F) | % | 35 | - |
Table 2: Efficacy of Compound-X in a Human Tumor Xenograft Model in Mice
| Treatment Group (n=8) | Dose (mg/kg, PO, daily) | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound-X | 10 | 875 ± 120 | 30 |
| Compound-X | 25 | 450 ± 95 | 64 |
| Compound-X | 50 | 200 ± 60 | 84 |
Table 3: Ex Vivo Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | pSTAT3 / total STAT3 ratio (normalized to vehicle) |
| Vehicle Control | - | 1.00 |
| Compound-X | 25 | 0.45 |
| Compound-X | 50 | 0.15 |
Experimental Protocols
Protocol 1: Preparation and Formulation of Compound-X for In Vivo Administration
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.[4]
-
Compound-X Formulation:
-
Accurately weigh the required amount of Compound-X powder.
-
In a sterile container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh on each day of dosing.
-
-
Quality Control: Visually inspect the formulation for homogeneity. Determine the concentration and stability of the formulation using a suitable analytical method (e.g., HPLC).
Protocol 2: Murine Xenograft Model for Efficacy Studies
Caption: Workflow for in vivo efficacy study of Compound-X.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, Compound-X at 10, 25, and 50 mg/kg).
-
Administer the assigned treatment orally (PO) once daily for 21 days.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice.
-
Excise tumors, weigh them, and divide for various analyses (e.g., flash-freeze for western blot, fix in formalin for immunohistochemistry).
-
Protocol 3: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use 6-8 week old male C57BL/6 mice.
-
Dosing:
-
Oral (PO) Group: Administer Compound-X at a single dose of 20 mg/kg by oral gavage.
-
Intravenous (IV) Group: Administer Compound-X at a single dose of 5 mg/kg via the tail vein.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 30 µL) from 3 mice per time point via submandibular or saphenous vein puncture.[6]
-
Collect samples at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Place blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Compound-X in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Protocol 4: Ex Vivo Biomarker (pSTAT3) Analysis
-
Sample Preparation:
-
Homogenize flash-frozen tumor samples from the efficacy study in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate 20-30 µg of protein from each tumor lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry:
-
Quantify the band intensity for pSTAT3 and total STAT3.
-
Calculate the ratio of pSTAT3 to total STAT3 for each sample.
-
Normalize the results to the vehicle control group to determine the extent of target inhibition.
-
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the initial characterization of the novel compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, as a potential kinase inhibitor. As specific experimental data for this compound is not yet publicly available, this document outlines a series of established protocols and a strategic workflow for its evaluation. The methodologies described herein are standard in the field of drug discovery for identifying and characterizing new kinase inhibitors. This guide covers biochemical assays to determine direct kinase inhibition, cell-based assays to assess cellular activity and effects on signaling pathways, and protocols for analyzing the mechanism of action.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] The compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine possesses structural motifs found in other known kinase inhibitors, suggesting its potential as a modulator of kinase activity. These notes provide the foundational experimental procedures to investigate this potential.
Data Presentation: Hypothetical Inhibitory Profile
Successful completion of the described protocols would yield quantitative data that can be summarized for comparative analysis. The following table presents a hypothetical data set for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, hereafter referred to as "Compound X," to illustrate how results can be structured.
| Kinase Target | Biochemical IC50 (nM) | Cell Line | Cellular EC50 (µM) | Cell Viability GI50 (µM) |
| EGFR | 15 | A549 | 0.5 | 1.2 |
| VEGFR2 | 250 | HUVEC | 5.2 | 8.5 |
| SRC | 800 | MCF7 | > 10 | > 20 |
| PI3Kα | > 10,000 | MDA-MB-231 | Not Determined | > 20 |
Caption: Hypothetical inhibitory activity of Compound X against a panel of protein kinases and cancer cell lines.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency (IC50) of Compound X against a panel of purified kinases.[2]
Materials:
-
Kinase-specific LanthaScreen™ Eu-labeled antibody
-
Alexa Fluor™ 647-labeled tracer
-
Purified kinase
-
ATP
-
Compound X
-
Assay buffer
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of Compound X in DMSO, and then dilute in the assay buffer.
-
In a 384-well plate, add the diluted Compound X, the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Add the purified kinase to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot the results against the concentration of Compound X to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Compound X on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of Compound X and a vehicle control (DMSO) for 72 hours.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the concentration of Compound X to determine the GI50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of Compound X on the phosphorylation status of a target kinase and its downstream effectors in a selected cell line.[6][7][8]
Materials:
-
Cancer cell line
-
Compound X
-
Cell lysis buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)[8][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with Compound X at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by Compound X.
Experimental Workflow
The diagram below outlines the logical workflow for evaluating Compound X as a potential kinase inhibitor.
Caption: Experimental workflow for the evaluation of a novel kinase inhibitor candidate.
References
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
Application of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in cancer research
Introduction: N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, widely known in the scientific community as GSK343, is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). Dysregulation of EZH2 activity is frequently observed in a multitude of human cancers, where it contributes to oncogenesis by silencing tumor suppressor genes. GSK343 acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced genes.[1] This targeted mechanism of action has positioned GSK343 as a valuable chemical probe and a potential therapeutic agent in cancer research.
These application notes provide a comprehensive overview of the utility of GSK343 in cancer research, detailing its effects on various cancer types, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.
Biological Activity and Applications in Cancer Models
GSK343 has demonstrated significant anti-cancer activity across a broad range of malignancies by inhibiting cell proliferation, inducing apoptosis, and suppressing cancer stem-like phenotypes.
Glioma: In glioma cell lines such as U87 and LN229, GSK343 has been shown to reduce cell proliferation, attenuate cell motility, and reverse the epithelial-mesenchymal transition (EMT).[2][3] Furthermore, it effectively suppresses the stemness of glioma stem cells.[2] In vivo studies using intracranial xenografts of U87 cells in nude mice have shown that intraperitoneal administration of GSK343 (10 mg/kg) significantly inhibits tumor growth.[3]
Oral Squamous Cell Carcinoma (OSCC): GSK343 treatment in OSCC cell lines (CAL27, HSC-2, HSC-3) leads to a significant decrease in cell viability and migration.[4] Its mechanism of action in OSCC involves the modulation of the NF-κB/IκBα and Wnt/β-catenin signaling pathways.[4] In an in vivo orthotopic model, GSK343 restored tongue tissue architecture and reduced tumor progression.[4]
Bladder Cancer: GSK343 has been investigated for its potential to overcome cisplatin resistance in bladder cancer.[1] In cisplatin-resistant bladder cancer cells, treatment with 20 µM GSK343 markedly inhibited cell growth and induced apoptosis.[1]
Pancreatic Cancer: In pancreatic cancer cell lines AsPC-1 and PANC-1, GSK343 inhibits cell viability and induces both apoptosis and autophagy.[5] It has been shown to downregulate the AKT/mTOR signaling pathway in these cells.[5]
Osteosarcoma: In osteosarcoma cells (Saos2 and U2OS), GSK343 induces programmed cell death, including apoptosis and autophagy.[6] This is accompanied by an increase in the expression of cleaved Caspase-3 and PARP.[6]
Neuroblastoma: Treatment with GSK343 has been shown to significantly decrease the viability, migration, invasion, and stemness of neuroblastoma cell lines.[7] In vivo, GSK343 treatment of mice with SK-N-BE(2) neuroblastoma tumors resulted in a significant decrease in tumor growth.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of GSK343 in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of GSK343 in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Pancreatic Cancer | AsPC-1 | MTT Assay (48h) | 12.71 ± 0.41 | [5] |
| Pancreatic Cancer | PANC-1 | MTT Assay (48h) | 12.04 ± 1.10 | [5] |
| Glioblastoma | U87 | MTT Assay (24h) | 4.06 | [8] |
| Glioblastoma | U87 | MTT Assay (48h) | 4.68 | [8] |
| Oral Squamous Cell Carcinoma | CAL27 | MTT Assay (24h) | 1.13 | [4] |
| Oral Squamous Cell Carcinoma | HSC-2 | MTT Assay (24h) | 1.09 | [4] |
| Oral Squamous Cell Carcinoma | HSC-3 | MTT Assay (24h) | 1.19 | [4] |
Table 2: Apoptosis Induction by GSK343
| Cancer Type | Cell Line | GSK343 Concentration (µM) | Treatment Duration (h) | Apoptotic Cell Percentage (%) | Reference |
| Pancreatic Cancer | AsPC-1 | IC50 | 48 | 13.31 | [5] |
| Pancreatic Cancer | AsPC-1 | 20 | 48 | 20.11 | [5] |
| Pancreatic Cancer | PANC-1 | IC50 | 48 | 9.74 | [5] |
| Pancreatic Cancer | PANC-1 | 20 | 48 | 17.85 | [5] |
| Osteosarcoma | Saos2 | 10 | 48 | Significantly higher than control | [6] |
| Osteosarcoma | Saos2 | 20 | 48 | Highest apoptotic rate | [6] |
| Osteosarcoma | U2OS | 10 | 48 | Significantly higher than control | [6] |
| Osteosarcoma | U2OS | 20 | 48 | Highest apoptotic rate | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by GSK343 and a general workflow for its in vitro and in vivo evaluation.
Caption: Mechanism of action of GSK343.
Caption: Experimental workflow for GSK343 evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of GSK343. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of GSK343 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
GSK343 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GSK343 in complete culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest GSK343 concentration.
-
Remove the medium from the wells and add 100 µL of the GSK343 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by GSK343.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
GSK343 (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of GSK343 (e.g., 5, 10, 20 µM) and a vehicle control for 48 hours.[6]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
Objective: To assess the effect of GSK343 on the expression of target proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
GSK343 (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-E-cadherin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with GSK343 at desired concentrations and for the desired duration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of GSK343 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice, NSG mice)
-
Cancer cell line of interest (e.g., U87 luciferase-expressing cells for glioma models)[3]
-
Matrigel (optional)
-
GSK343
-
Vehicle (e.g., PBS with a small percentage of DMSO)
-
Calipers or bioluminescence imaging system
Procedure:
-
Subcutaneously or orthotopically inject cancer cells into the mice. For subcutaneous models, a typical injection would be 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer GSK343 (e.g., 5-10 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., every other day).[3][4]
-
Monitor tumor growth regularly using calipers to measure tumor dimensions or through bioluminescence imaging.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
GSK343 is a powerful tool for investigating the role of EZH2 in cancer. Its high selectivity and potent inhibitory activity make it an excellent chemical probe for dissecting the epigenetic mechanisms underlying tumorigenesis. The provided application notes and protocols offer a framework for researchers to effectively utilize GSK343 in their cancer research endeavors, from initial in vitro screening to in vivo efficacy studies. Further research into the therapeutic potential of GSK343, both as a monotherapy and in combination with other anti-cancer agents, is warranted.
References
- 1. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine as a tool compound for neurological disorders
Compound Name: N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Note to Researchers: Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information on the synthesis, biological activity, or therapeutic potential of the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The application notes and protocols provided below are therefore hypothetical and based on the analysis of its structural motifs, which are present in known neurologically active compounds. These protocols are intended to serve as a foundational guide for researchers initiating an investigation into this novel chemical entity.
Introduction and Rationale
The structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine combines several pharmacophores that suggest potential activity within the central nervous system (CNS). The 2-(3,4-dimethoxyphenyl)ethanamine core is a classic phenethylamine scaffold, which is the backbone for numerous neurotransmitters (e.g., dopamine) and psychoactive compounds. The N-benzyl substitution is a feature of potent agonists for serotonin receptors, such as the 25-NBOMe series. The presence of a chloropyridinyl moiety is common in various CNS-targeted drugs.
Based on these structural features, it is hypothesized that this compound may interact with monoamine neurotransmitter systems, such as the dopaminergic and serotonergic pathways, which are critical in the pathophysiology of many neurological and psychiatric disorders. The following application notes and protocols outline a potential research workflow to characterize this novel compound.
Potential Neurological Disorder Applications
Given its structural similarity to known dopaminergic and serotonergic ligands, this compound could be investigated as a tool for studying or potentially treating a range of neurological disorders, including but not limited to:
-
Depression and Anxiety: Modulation of serotonin and dopamine pathways is a cornerstone of current antidepressant and anxiolytic therapies.
-
Psychosis: Atypical antipsychotics often target a combination of dopamine and serotonin receptors.
-
Parkinson's Disease: Dopamine receptor agonists are a key treatment strategy.
-
Cognitive Disorders: Serotonergic and dopaminergic systems play a crucial role in learning and memory.
Characterization Workflow
A logical workflow for the initial characterization of this compound is proposed.
Caption: Proposed workflow for the characterization of a novel CNS compound.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the compound for a panel of dopamine and serotonin receptor subtypes.
Protocol:
-
Receptor Preparation: Utilize commercially available cell lines stably expressing human recombinant dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptors. Prepare cell membrane homogenates according to standard protocols.
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [³H]SCH-23390 for D1, [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Add increasing concentrations of the test compound (from 10⁻¹⁰ M to 10⁻⁵ M) to compete with the radioligand.
-
Incubate to equilibrium, then rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Perform non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| Dopamine D1 | [³H]SCH-23390 | TBD |
| Dopamine D2 | [³H]Spiperone | TBD |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | TBD |
| Serotonin 5-HT2A | [³H]Ketanserin | TBD |
| ...additional subtypes | ... | ... |
In Vitro Functional Assays (cAMP Measurement)
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at Gs or Gi-coupled receptors (e.g., D1, D2, 5-HT1A).
Protocol:
-
Cell Culture: Use HEK293 or CHO cells stably expressing the receptor of interest.
-
Agonist Mode:
-
Treat the cells with increasing concentrations of the test compound.
-
Incubate for a specified time, then lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known agonist for the receptor at its EC₅₀ concentration.
-
Measure the resulting cAMP levels.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax values.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
Data Presentation:
| Receptor | Functional Mode | EC₅₀ / IC₅₀ (nM) | Emax (%) |
| Dopamine D1 | Agonist | TBD | TBD |
| Antagonist | TBD | N/A | |
| Serotonin 5-HT1A | Agonist | TBD | TBD |
| Antagonist | TBD | N/A |
Hypothetical Signaling Pathway
Based on its structural motifs, the compound could potentially modulate signaling pathways downstream of dopamine D2 and serotonin 5-HT2A receptors, which are both G-protein coupled receptors.
Caption: Potential signaling pathways modulated by the test compound.
Conclusion
The novel chemical entity N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine represents an unexplored area of neuropharmacology. The protocols and conceptual frameworks provided here offer a starting point for its systematic investigation. Should initial in vitro screening reveal significant and selective activity at a particular CNS target, further in-depth studies, including in vivo behavioral models and advanced neurochemical analyses, would be warranted to fully elucidate its potential as a tool compound for neurological research. Researchers are advised to proceed with standard laboratory safety practices and appropriate ethical considerations for any animal studies.
Application Notes and Protocols for Radiolabeling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, a potential PET imaging agent. The following protocol is a proposed method based on established radiochemical techniques, specifically Carbon-11 methylation, a widely used strategy for the synthesis of PET radiopharmaceuticals.[1][2][3][4][5] Carbon-11 is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, making it suitable for PET imaging studies that assess dynamic biological processes.[4][5] The introduction of a Carbon-11 methyl group into the molecule is unlikely to alter its biological activity significantly, a key advantage of this radionuclide.[1][2]
The protocol outlines the synthesis of the precursor, the [¹¹C]methylation reaction, and the subsequent purification and quality control of the final radiolabeled product. All quantitative data are presented in a summary table for clarity. Additionally, a detailed experimental workflow is visualized using a Graphviz diagram.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the radiolabeling of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine with Carbon-11. These values are illustrative and may vary based on specific experimental conditions and equipment.
| Parameter | Value | Units |
| Radiochemical Yield (decay-corrected) | 35-50 | % |
| Radiochemical Purity | >98 | % |
| Molar Activity | 74-185 | GBq/µmol |
| Synthesis Time | ~40 | minutes |
Experimental Protocols
Precursor Synthesis: N-(4-hydroxy-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
The synthesis of the desmethyl precursor is a prerequisite for the [¹¹C]methylation reaction.
Materials:
-
Vanillin
-
2-(3,4-dimethoxyphenyl)ethanamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve vanillin (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethanamine (1.1 eq) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the precursor, N-(4-hydroxy-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
-
Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
[¹¹C]Methyl Iodide Synthesis
[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1] [¹¹C]Methyl iodide ([¹¹C]CH₃I) is then synthesized from [¹¹C]CO₂.
Materials:
-
[¹¹C]CO₂ from cyclotron
-
Lithium aluminum hydride (LiAlH₄) solution in THF
-
Hydriodic acid (HI)
Procedure (automated synthesis module):
-
Trap the incoming [¹¹C]CO₂ in a solution of LiAlH₄ in tetrahydrofuran (THF) at room temperature.
-
Heat the reaction mixture to reduce [¹¹C]CO₂ to [¹¹C]methanol.
-
Distill the [¹¹C]methanol into a second reaction vessel containing hydriodic acid.
-
Heat the mixture to produce [¹¹C]CH₃I.
-
Purify the [¹¹C]CH₃I by passing it through a suitable trap (e.g., phosphorus pentoxide) to remove any unreacted HI and water.
Radiolabeling with [¹¹C]Methyl Iodide
Materials:
-
N-(4-hydroxy-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (precursor) (1-2 mg)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
HPLC system for purification
Procedure:
-
Dissolve the precursor (1-2 mg) in anhydrous dimethylformamide (DMF) (0.3 mL) in a sealed reaction vessel.
-
Add a base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.
-
After trapping of the radioactivity ceases, heat the reaction mixture for an additional 5 minutes to ensure complete reaction.
-
Quench the reaction with water or an appropriate buffer.
Purification and Formulation
Procedure:
-
Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18 semi-preparative column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary).
-
Detection: UV detector (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector in series.
-
-
Collect the fraction corresponding to the radiolabeled product, [¹¹C]N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the final product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol.
-
Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.
Quality Control
Procedure:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with UV and radioactivity detectors to determine the radiochemical purity.
-
Molar Activity: Calculate the molar activity by measuring the total radioactivity and the mass of the product (determined from the UV peak on the analytical HPLC, calibrated with a standard).
-
Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, ethanol, DMF) using gas chromatography (GC) to ensure they are within acceptable limits.
-
pH and Sterility: Measure the pH of the final formulation and perform sterility and endotoxin testing as required for in vivo applications.
Experimental Workflow Diagram
References
Application Notes and Protocols for High-Throughput Screening using N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Takinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, more commonly known as Takinib, is a potent and selective small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a key serine/threonine kinase that functions as a critical node in inflammatory signaling pathways, including the tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) pathways. By inhibiting TAK1, Takinib effectively blocks the activation of downstream signaling cascades, such as NF-κB and mitogen-activated protein kinases (MAPKs), which are pivotal in the expression of pro-inflammatory cytokines and cell survival genes. This mechanism of action makes Takinib a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of inflammatory and oncogenic pathways.
These application notes provide detailed protocols for utilizing Takinib in various HTS assays to identify and characterize new therapeutic agents.
Data Presentation
Kinase Selectivity Profile of Takinib
Takinib exhibits high selectivity for TAK1 over other kinases. The following table summarizes the inhibitory activity of Takinib against a panel of kinases.
| Kinase Target | IC50 (nM) |
| TAK1 | 9.5 [1][2] |
| IRAK1 | 390[2] |
| IRAK4 | 120[2] |
| GCK (MAP4K2) | 450[1] |
| CLK2 | - |
| MINK1 | - |
Note: IC50 values represent the concentration of Takinib required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency. Data compiled from multiple sources.[1][2]
Cellular Activity of Takinib
Takinib demonstrates potent activity in various cell-based assays, highlighting its utility as a reference compound in HTS.
| Assay Type | Cell Line | Stimulation | Effect | IC50 / Effective Concentration |
| Apoptosis Induction | MDA-MB-231 | TNF-α | Increased Caspase 3/7 activity | Dose-dependent induction[1] |
| Apoptosis Induction | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | TNF-α | Increased Caspase 3/7 activity | 33% increase at tested concentrations[1] |
| Cytokine Inhibition | THP-1 Macrophages | LPS + IFNγ | Inhibition of TNF-α secretion | 3.66 µM[3] |
| Cytokine Inhibition | THP-1 Macrophages | LPS + IFNγ | Inhibition of IL-6 secretion | 9.6 µM[3] |
| Cytokine Inhibition | RA-FLS | TNF-α | Inhibition of IL-6 secretion | Near complete inhibition at µM concentrations[1] |
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in the TNF-α signaling pathway and the inhibitory action of Takinib.
References
Application Note: Formulation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine for Preclinical Animal Studies
Introduction
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a novel small molecule entity with potential therapeutic applications. As with many new chemical entities, this compound is predicted to have low aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical animal models.[1][2] This application note provides a detailed protocol for the formulation of this compound to support oral (PO) and intravenous (IV) administration in rodent studies. The primary objective is to develop a stable and homogenous formulation that maximizes bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3][4]
Challenges in Preclinical Formulation
The development of formulations for early-stage animal studies is often constrained by limited availability of the active pharmaceutical ingredient (API) and incomplete physicochemical characterization.[5] For poorly soluble compounds, simple aqueous vehicles are often inadequate, leading to low and variable absorption.[1][2] Therefore, strategies to enhance solubility and dissolution are critical.[1][6] Common approaches include the use of co-solvents, surfactants, and complexing agents.[4][7] The choice of excipients must also consider potential toxicity and effects on the compound's intrinsic pharmacokinetic properties.[3]
Proposed Formulation Strategy
Given the predicted lipophilic nature of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, a multi-pronged approach to enhance solubility is recommended. For oral administration, a suspension formulation utilizing a combination of a wetting agent and a suspending vehicle will be developed. For intravenous administration, a solution based on a co-solvent system will be prepared.
Data Presentation: Formulation Components and Properties
The following tables summarize the proposed components for the oral and intravenous formulations.
Table 1: Oral Suspension Formulation
| Component | Function | Concentration (% w/v) | Rationale for Use |
| N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine | Active Pharmaceutical Ingredient | 1-10 mg/mL | Dose-dependent |
| 0.5% (w/v) Hypromellose (HPMC) | Suspending Agent | 0.5% | Provides viscosity to prevent sedimentation of particles.[8] |
| 0.1% (w/v) Docusate Sodium | Wetting Agent | 0.1% | Reduces surface tension of the API, allowing it to be wetted by the vehicle. |
| Purified Water | Vehicle | q.s. to 100% | Primary solvent. |
Table 2: Intravenous Solution Formulation
| Component | Function | Concentration (% v/v) | Rationale for Use |
| N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine | Active Pharmaceutical Ingredient | 1-5 mg/mL | Dose-dependent |
| 20% Solutol® HS 15 | Surfactant/Solubilizer | 20% | A non-ionic solubilizer and emulsifying agent suitable for parenteral administration.[1] |
| 10% Ethanol | Co-solvent | 10% | Aids in the initial dissolution of the lipophilic compound.[4] |
| 70% Saline (0.9% NaCl) | Vehicle | 70% | Provides an isotonic solution for injection. |
Experimental Protocols
Protocol 1: Preparation of Oral Suspension Formulation
1. Materials:
-
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine powder
-
Hypromellose (HPMC)
-
Docusate Sodium
-
Purified Water
-
Mortar and Pestle
-
Magnetic Stirrer and Stir Bar
-
Volumetric Flasks
-
Graduated Cylinders
-
Analytical Balance
2. Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of Hypromellose and dissolve it in approximately 80% of the final volume of purified water with gentle heating and stirring until a clear solution is formed.
-
Allow the solution to cool to room temperature.
-
Weigh the required amount of Docusate Sodium and add it to the Hypromellose solution. Stir until fully dissolved.
-
-
Prepare the API:
-
Weigh the required amount of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
-
Place the API powder in a mortar.
-
Add a small amount of the vehicle to the mortar to form a paste. Triturate the paste with the pestle to ensure the API is thoroughly wetted.
-
-
Formulate the Suspension:
-
Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Transfer the contents to a volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the API.
-
Add vehicle to the flask to reach the final desired volume.
-
Stopper the flask and stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect for any clumps or undispersed powder.
-
Protocol 2: Preparation of Intravenous Solution Formulation
1. Materials:
-
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine powder
-
Solutol® HS 15
-
Ethanol (Dehydrated, USP grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile Volumetric Flasks
-
Sterile Graduated Cylinders
-
Analytical Balance
-
Vortex Mixer
-
Syringe Filters (0.22 µm)
2. Procedure:
-
Dissolve the API:
-
Weigh the required amount of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and place it in a sterile volumetric flask.
-
Add the required volume of ethanol to the flask. Vortex until the API is completely dissolved.
-
-
Add the Solubilizer:
-
Add the required volume of Solutol® HS 15 to the solution. Vortex thoroughly to ensure a homogenous mixture.
-
-
Add the Vehicle:
-
Slowly add the sterile saline to the flask while gently swirling. The solution may become transiently cloudy but should clear upon further mixing.
-
Bring the solution to the final volume with sterile saline.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution for any precipitation or particulates.
-
Visualization of Experimental Workflow
Diagram 1: Oral Suspension Formulation Workflow
Caption: Workflow for the preparation of the oral suspension formulation.
Diagram 2: Intravenous Solution Formulation Workflow
Caption: Workflow for the preparation of the intravenous solution formulation.
Safety Considerations
-
All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The toxicity profile of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine may not be fully characterized. Handle with care.
-
Excipients should be of pharmaceutical grade.
-
For intravenous formulations, sterility is paramount to prevent infection. Aseptic techniques should be strictly followed.
This application note provides a starting point for the formulation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine for in vivo animal studies. The proposed oral suspension and intravenous solution formulations are based on established principles for enhancing the bioavailability of poorly soluble compounds.[1][9][10] It is recommended to perform small-scale pilot formulations to assess the physical and chemical stability of the compound in these vehicles before proceeding to large-scale preparation for animal dosing. Further characterization of the compound's physicochemical properties will enable further optimization of these formulations.[3]
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulation Development [sgs.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypromellose - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, a critical step for its purification, characterization, and formulation in drug development. The following sections outline various crystallization techniques, including slow evaporation, vapor diffusion, and anti-solvent crystallization, which are broadly applicable to complex organic molecules.
Structural Considerations for Crystallization
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a molecule with multiple aromatic rings and ether linkages, suggesting moderate solubility in a range of organic solvents. The presence of a secondary amine and methoxy groups allows for hydrogen bonding, which is crucial for the formation of a stable crystal lattice. The chlorine substituent on the pyridine ring may also participate in halogen bonding, further influencing crystal packing. Successful crystallization will depend on the careful selection of solvents that balance solubility and supersaturation.
Experimental Protocols
Slow Evaporation Crystallization
This technique is one of the most straightforward methods for obtaining high-quality single crystals. It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
Protocol:
-
Solvent Selection: Begin by testing the solubility of the compound in a variety of solvents. Good candidate solvents are those in which the compound is moderately soluble at room temperature. Potential solvents include acetone, acetonitrile, ethyl acetate, methanol, and ethanol.
-
Preparation of a Saturated Solution: In a clean vial, dissolve the compound in the chosen solvent at room temperature until saturation is reached. A small amount of undissolved material at the bottom of the vial can indicate saturation.
-
Filtration: Filter the saturated solution through a 0.2 µm syringe filter into a new, clean vial to remove any particulate matter.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a controlled temperature chamber).
-
Crystal Harvesting: Monitor the vial daily for crystal growth. Once crystals of a suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. The crystals can then be dried under a gentle stream of nitrogen or in a vacuum desiccator.
DOT Script for Slow Evaporation Workflow:
Caption: Workflow for Slow Evaporation Crystallization.
Vapor Diffusion Crystallization
Vapor diffusion is a gentle crystallization technique that is particularly useful for sensitive molecules. It involves the slow diffusion of an anti-solvent (a solvent in which the compound is poorly soluble) into a solution of the compound, leading to a gradual decrease in solubility and subsequent crystallization.
Protocol:
-
Solvent System Selection: Identify a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible. A common combination is a higher boiling point solvent for the compound and a lower boiling point, more volatile anti-solvent.
-
Preparation of the Compound Solution: Prepare a concentrated solution of the compound in the chosen solvent.
-
Setting up the Crystallization Chamber:
-
Hanging Drop Method: Place a small drop (1-5 µL) of the compound solution on a siliconized glass coverslip. Invert the coverslip and seal it over a reservoir containing the anti-solvent.
-
Sitting Drop Method: Place a larger volume of the anti-solvent in a sealed container. Place a small vial containing the compound solution inside the larger container, ensuring the liquid levels are different to allow for vapor exchange.
-
-
Incubation: Store the sealed chamber in a stable, vibration-free environment at a constant temperature. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.
-
Crystal Harvesting: Monitor for crystal growth over several days to weeks. Once formed, carefully retrieve the crystals, wash them with a mixture of the solvent and anti-solvent, and dry them.
DOT Script for Vapor Diffusion Workflow:
Caption: Workflow for Vapor Diffusion Crystallization.
Anti-Solvent Crystallization
This method involves the addition of a solvent in which the active pharmaceutical ingredient (API) is poorly soluble to a solution of the API, causing the compound to precipitate out as crystals.[1] This technique is often used for compounds that are sensitive to temperature changes.[1]
Protocol:
-
Solvent and Anti-Solvent Selection: Choose a solvent that readily dissolves the compound and an anti-solvent in which the compound is insoluble or has very low solubility. The two solvents must be miscible.
-
Preparation of the Compound Solution: Dissolve the compound in the primary solvent to create a clear, concentrated solution.
-
Addition of Anti-Solvent: Slowly add the anti-solvent to the compound solution while stirring. The addition can be done dropwise to control the rate of precipitation.
-
Inducing Crystallization: The solution will become supersaturated upon the addition of the anti-solvent, leading to the formation of crystals. The rate of anti-solvent addition can influence the size and quality of the resulting crystals.
-
Equilibration: Allow the mixture to stir for a period to ensure complete crystallization and to allow for the growth of larger crystals.
-
Crystal Isolation: Collect the crystals by filtration, wash them with the anti-solvent, and dry them under vacuum.
DOT Script for Anti-Solvent Crystallization Workflow:
Caption: Workflow for Anti-Solvent Crystallization.
Data Presentation
The following table summarizes hypothetical data from crystallization trials for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine using the described techniques.
| Crystallization Technique | Solvent System (Solvent:Anti-solvent) | Temperature (°C) | Yield (%) | Purity (%) | Crystal Habit |
| Slow Evaporation | Acetone | 20 | 75 | 99.5 | Prismatic |
| Slow Evaporation | Ethyl Acetate | 20 | 68 | 99.2 | Needles |
| Vapor Diffusion | Dichloromethane : n-Hexane | 4 | 82 | 99.8 | Rods |
| Vapor Diffusion | Toluene : Heptane | 4 | 78 | 99.6 | Plates |
| Anti-Solvent | Tetrahydrofuran : Water | 25 | 91 | 98.9 | Microcrystalline Powder |
| Anti-Solvent | Methanol : Water | 25 | 88 | 99.1 | Fine Needles |
Characterization of Crystalline Material
Once crystals are obtained, it is essential to characterize them to determine their structure and purity. Commonly used analytical techniques include:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive three-dimensional structure of the molecule and its packing in the crystal lattice.
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline form (polymorph) and to assess the bulk purity of the crystalline material.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can be used to identify different polymorphic forms.
-
High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the crystallized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.[2][3]
The selection of the appropriate crystallization method will depend on the desired outcome, whether it be high-quality single crystals for structural analysis or a specific polymorph with desired physicochemical properties for formulation.[1] It is recommended to screen a wide range of solvents and conditions to optimize the crystallization process for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?
The synthesis is typically a two-step process:
-
Williamson Ether Synthesis: Synthesis of the aldehyde intermediate, 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde, by reacting vanillin with 3-(chloromethyl)-6-chloropyridine.
-
Reductive Amination: Coupling of the aldehyde intermediate with 2-(3,4-dimethoxyphenyl)ethanamine using a reducing agent to form the final product.
Q2: What are the critical parameters to control in the Williamson ether synthesis step?
The Williamson ether synthesis is an S_N2 reaction, and its success is highly dependent on several factors. Key parameters include the choice of base, solvent, temperature, and the purity of the reactants. Since this is an S\N2 reaction, it works best with primary alkyl halides. Side reactions like elimination can occur, especially at higher temperatures.
Q3: Which reducing agent is recommended for the reductive amination step?
Sodium triacetoxyborohydride (STAB) is a commonly used and recommended reducing agent for this type of reductive amination. It is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde, which helps to minimize side reactions.
Q4: What are common side products in the reductive amination step when using sodium triacetoxyborohydride (STAB)?
When using STAB in the presence of acetic acid, which is often used as a catalyst, the formation of N-acetyl and N-ethyl derivatives of the amine starting material or the product can occur as side products, especially in slow reactions.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Aldehyde Intermediate)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of vanillin | Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) is an effective base for generating the phenoxide. |
| Side reactions of the alkylating agent | The alkylating agent, 3-(chloromethyl)-6-chloropyridine, may be prone to elimination. Maintain a moderate reaction temperature (e.g., room temperature to 50°C) to favor substitution over elimination. |
| C-alkylation of the phenoxide | While O-alkylation is generally favored, some C-alkylation on the aromatic ring of vanillin can occur. Using a polar aprotic solvent like DMF or DMSO can help to favor O-alkylation. |
| Low reactivity of the pyridyl halide | The chlorine on the pyridine ring can be unreactive in S\N2 reactions. While the chloromethyl group is the primary reaction site, ensure the reaction is given sufficient time to proceed to completion. Monitoring by TLC is recommended. |
Experimental Protocols
Protocol 1: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde
-
Deprotonation of Vanillin: To a solution of vanillin (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Alkylation: Add a solution of 3-(chloromethyl)-6-chloropyridine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
-
Imine Formation: In a round-bottom flask, dissolve 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethanamine (1.05 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (0.1-1.0 eq) to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, potentially with a small amount of triethylamine to prevent product tailing).
Quantitative Data
Table 1: Optimizing Base and Solvent for Williamson Ether Synthesis
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 24 | 45 |
| 2 | Cs₂CO₃ (1.5) | DMF | 80 | 18 | 65 |
| 3 | NaH (1.1) | THF | RT | 24 | 75 |
| 4 | NaH (1.1) | DMF | RT | 18 | 85 |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Entry | Reducing Agent (eq) | Solvent | Additive | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | Methanol | - | 12 | 60 |
| 2 | NaBH₃CN (1.5) | Methanol | Acetic Acid (1.0 eq) | 24 | 70 |
| 3 | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (0.1 eq) | 18 | 90 |
Visualizations
Caption: Overall synthetic workflow for the target molecule.
Caption: Troubleshooting logic for the reductive amination step.
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?
Q2: What initial steps can I take to solubilize the compound for in vitro assays?
For initial screening, a common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. It is crucial to assess the final solvent concentration to avoid artifacts in your experimental results.
Q3: How can I determine the appropriate solvent for my stock solution?
Systematic solubility testing in a range of pharmaceutically acceptable solvents is recommended. This typically involves adding small, incremental amounts of the compound to a fixed volume of solvent and observing for dissolution.
Q4: What are the common methods for enhancing the solubility of poorly water-soluble compounds?
A variety of techniques can be employed, which are generally categorized as physical and chemical modifications.[2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[1][2]
-
Chemical Modifications: These methods involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of poorly soluble compounds.
Issue 1: Compound crashes out of solution upon dilution of the organic stock into aqueous buffer.
This is a common problem indicating that the compound's solubility in the final aqueous medium is exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.
-
Optimize Solvent System:
-
Co-solvents: Employ a mixture of solvents (co-solvents) to increase solubility.[3] Water-miscible solvents in which the drug has higher solubility can be used.[3]
-
Surfactants: The use of surfactants can help to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][5]
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.[3][6]
-
Use of Excipients:
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent experimental outcomes.
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][4][8] Techniques like micronization and nanosuspension can be employed.[3][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[2][5][10] This creates a system where the drug is finely dispersed, often in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[7]
Experimental Protocols
Protocol 1: Screening for Optimal Solvents
This protocol outlines a general procedure for identifying suitable solvents for creating a stock solution.
Experimental Workflow:
Caption: Workflow for solvent screening.
Methodology:
-
Accurately weigh a small, consistent amount of the compound (e.g., 1 mg) into several vials.
-
To each vial, add a different solvent (e.g., DMSO, ethanol, PEG 400) in small, precise increments (e.g., 10 µL).
-
After each addition, vortex the vial for 30 seconds and sonicate for 1 minute.
-
Visually inspect for complete dissolution against a light and dark background.
-
The concentration at which the compound fully dissolves is the approximate solubility in that solvent.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for creating a solid dispersion to enhance solubility.
Methodology:
-
Select a suitable hydrophilic carrier (e.g., PVP, PEG).
-
Dissolve both the compound and the carrier in a common volatile solvent.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid film is the solid dispersion, which can then be reconstituted in an aqueous buffer.
Quantitative Data Summary
As specific solubility data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is unavailable, the following table provides a template for summarizing experimental solubility data for a poorly soluble compound.
| Solvent/System | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| DMSO | > 50 | Freely soluble |
| Ethanol | 5-10 | Sparingly soluble |
| 10% Solutol HS-15 in PBS | 0.5 - 1.0 | Forms a clear solution |
| 20% PEG 400 in PBS | 0.2 - 0.5 | Forms a clear solution |
Signaling Pathway Considerations
While the specific target of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not defined here, understanding the impact of formulation excipients on cellular signaling pathways is crucial. The diagram below illustrates a generic signaling pathway and highlights potential points of interference by formulation components.
Caption: Generic signaling pathway with potential excipient interference points.
It is essential to run appropriate vehicle controls in all experiments to account for any effects of the solvents or excipients used to solubilize the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Overcoming Poor Cell Permeability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of our compound in cell-based assays. Could this be due to poor cell permeability?
A1: Yes, low intracellular accumulation is a common consequence of poor cell permeability. Other contributing factors could include compound instability in the assay medium, active efflux from the cells, or extensive metabolism. It is crucial to systematically evaluate each of these possibilities. We recommend starting with a direct assessment of the compound's permeability.
Q2: What are the initial steps to quantitatively assess the cell permeability of our compound?
A2: To obtain quantitative data on your compound's permeability, we recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a non-cell-based, high-throughput assay that provides a measure of passive diffusion. Following this, cell-based assays such as the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell line assays should be employed to understand the compound's interaction with a biological membrane, including potential active transport and efflux.[1][2][3]
Q3: Our compound exhibits poor solubility in aqueous buffers used for permeability assays. How can we address this?
A3: Poor aqueous solubility can significantly impact the results of permeability assays. To address this, you can consider the following:
-
Use of Co-solvents: Employing a small percentage (typically <1%) of a biocompatible organic solvent like DMSO can enhance solubility. However, it's essential to run appropriate vehicle controls as high concentrations of solvents can affect cell monolayer integrity.
-
Formulation Strategies: For in vitro assays, creating a formulation such as a self-emulsifying drug delivery system (SEDDS) or using cyclodextrins can improve solubility.[4][5] These approaches can also be viable for in vivo applications.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility. Ensure the final pH is compatible with the cells in your assay.
Troubleshooting Guide
Issue 1: High variability between replicate wells in our Caco-2 permeability assay.
-
Question: We are seeing significant differences in the apparent permeability (Papp) values between our triplicate wells. What could be the cause?
-
Answer: High variability in Caco-2 assays can stem from several factors:
-
Inconsistent Cell Monolayer Integrity: Ensure that the transepithelial electrical resistance (TEER) values are consistent across all wells before starting the experiment. This confirms the integrity of the tight junctions.
-
Compound Precipitation: Your compound might be precipitating in the donor or receiver compartments. Visually inspect the wells and consider reducing the compound concentration or improving its solubility.
-
Pipetting Errors: Inconsistent volumes during sample addition or collection can lead to significant errors. Ensure proper pipette calibration and technique.
-
Edge Effects: The outer wells of a multi-well plate can be prone to evaporation, leading to changes in compound concentration. It is advisable to either avoid using the outer wells or fill them with sterile buffer to minimize this effect.
-
Issue 2: Low compound recovery at the end of the permeability assay.
-
Question: The total amount of our compound in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount added. Why is this happening?
-
Answer: Low compound recovery can be attributed to:
-
Non-specific Binding: The compound may be binding to the plastic of the assay plate or the filter membrane of the transwell insert. Performing a recovery experiment without cells can help quantify this. Using plates with low-binding surfaces can mitigate this issue.
-
Cellular Metabolism: The Caco-2 cells may be metabolizing your compound.[2] Analyzing the cell lysate and receiver compartment samples for metabolites using LC-MS/MS can confirm this.
-
Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment. Assess the stability of your compound in the assay buffer at the experimental temperature and duration.
-
Issue 3: High efflux ratio observed in bidirectional Caco-2 assay.
-
Question: Our bidirectional Caco-2 assay shows a high efflux ratio (Papp B->A / Papp A->B > 2). What does this indicate?
-
Answer: A high efflux ratio is a strong indication that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[1] These transporters actively pump the compound out of the cell, reducing its net permeability in the absorptive (apical to basolateral) direction. To confirm this, you can perform the permeability assay in the presence of known inhibitors of these transporters.[1]
Strategies for Improving Cell Permeability
Should your compound be confirmed to have poor intrinsic permeability, several strategies can be employed to improve its ability to cross the cell membrane. These can be broadly categorized into chemical modifications and formulation approaches.
Summary of Permeability Enhancement Strategies
| Strategy Category | Specific Approach | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Chemical Modification | Prodrug Approach | Masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.[6] | Improved lipophilicity and passive diffusion. | Requires careful design to ensure efficient cleavage at the target site; potential for altered pharmacology of the prodrug itself. |
| Reduce Hydrogen Bond Donors | N-methylation or other modifications to reduce the number of hydrogen bond donors can decrease the desolvation penalty for entering the lipid bilayer.[7] | Enhanced passive permeability. | May negatively impact target binding affinity or introduce new metabolic liabilities. | |
| Molecular Scaffolding/Isosteric Replacement | Replacing polar parts of the molecule with less polar isosteres. | Can improve permeability without drastically changing the molecule's conformation. | Can be synthetically challenging and may alter the compound's activity. | |
| Formulation Strategies | Lipid-Based Formulations (e.g., SEDDS, SMEDDS) | The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion upon dilution in the gastrointestinal tract.[4][5][8] | Can significantly improve both solubility and permeability. | Can be complex to develop and manufacture; potential for excipients to have biological effects.[9] |
| Nanoparticle Formulation | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[10] | Enhanced dissolution rate and potentially increased uptake. | Can be challenging to achieve long-term stability and prevent particle agglomeration.[10] | |
| Use of Permeation Enhancers | Co-administration with excipients that reversibly open tight junctions or interact with membrane components to increase permeability.[4] | Can be effective for a wide range of molecules. | Potential for local irritation or toxicity; may have a transient effect. | |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, which has a hydrophilic exterior.[4] | Improves aqueous solubility and can increase the concentration of free drug at the cell surface. | The drug must be able to dissociate from the cyclodextrin to permeate the membrane. |
Hypothetical Data on Permeability Enhancement
The following table presents hypothetical data to illustrate the potential impact of different enhancement strategies on the permeability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
| Formulation/Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) | Efflux Ratio (B-A/A-B) |
| Parent Compound | 0.5 | 2 | 5.2 |
| Prodrug (Ester) | 2.5 | 1 | 4.8 |
| N-methylated Analog | 1.8 | 1.5 | 5.0 |
| SEDDS Formulation | 4.2 | >100 | 2.1 |
| Nanoparticle Suspension | 1.5 | 15 | 4.9 |
| With Permeation Enhancer | 3.0 | 2 | 1.8 |
Experimental Protocols
Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) of the test compound in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions across a Caco-2 cell monolayer and to calculate the efflux ratio.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable transwell inserts and cultured for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[11]
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Preparation of Dosing Solutions: Prepare the dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[11] A low percentage of DMSO may be used to aid solubility. Include control compounds for low (e.g., mannitol) and high (e.g., caffeine or propranolol) permeability.
-
A->B Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[3]
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.[11] Replace the volume removed with fresh transport buffer.
-
At the final time point, take a sample from the apical chamber.
-
-
B->A Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber at the same time points as the A->B direction.
-
At the final time point, take a sample from the basolateral chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.[2]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B->A) / Papp (A->B).
-
Visualizations
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Caption: Troubleshooting decision tree for poor cell permeability.
References
- 1. bioivt.com [bioivt.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tool box: Permeability assays [pubsapp.acs.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. pharmaron.com [pharmaron.com]
Technical Support Center: Stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in DMSO
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: Specific stability data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in DMSO is not publicly available. The guidance provided below is based on general principles of chemical stability, data for structurally related compounds such as benzylamines, and established best practices for handling chemical compounds in DMSO solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| 1. What are the primary factors that can affect the stability of my compound in DMSO? | Several factors can influence the stability of your compound in a DMSO solution. These include the presence of water, exposure to light, elevated temperatures, oxygen, and the pH of the solution.[1][2] For many compounds, water content in DMSO is a more significant contributor to degradation than oxygen.[1][2] |
| 2. My compound appears to be degrading in the DMSO stock solution. What are the possible degradation pathways? | While specific degradation pathways for this molecule are unconfirmed, related benzylamine structures are known to undergo degradation.[3] Potential degradation could involve oxidation of the amine, hydrolysis of the ether linkage, or reactions involving the chlorinated pyridine ring, especially under harsh conditions (e.g., strong light, high heat, presence of reactive species). The benzylamine moiety could potentially degrade to form corresponding aldehydes and lower order amines.[3] |
| 3. I am observing a decrease in the concentration of my compound over time. How can I troubleshoot this? | First, confirm the degradation by a reliable analytical method like HPLC-UV or LC-MS. If degradation is confirmed, consider the following: - Water Content: Use anhydrous DMSO to prepare your stock solution. - Storage Conditions: Store the stock solution at -20°C or -80°C, protected from light. Aliquot the stock solution to minimize freeze-thaw cycles.[2][4] - Container Material: While studies have shown no significant difference between glass and polypropylene containers for many compounds, ensure your containers are clean and inert.[2] |
| 4. Can multiple freeze-thaw cycles of my DMSO stock solution lead to degradation? | Studies on a diverse set of compounds have shown that multiple freeze-thaw cycles (up to 11 cycles) did not cause significant compound loss when appropriate procedures were followed, such as thawing under an inert atmosphere.[1][2] However, to minimize any potential risk, it is best practice to aliquot stock solutions into single-use volumes. |
| 5. How should I properly prepare and store my DMSO stock solution to maximize stability? | To ensure the maximum stability of your compound: - Use high-purity, anhydrous DMSO. - Prepare the solution in a clean, dry, and inert environment if possible. - Store the solution in tightly sealed vials, protected from light. - For long-term storage, keep the solution at -20°C or -80°C. - Create small aliquots to avoid repeated freeze-thaw cycles and contamination. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in DMSO using HPLC-UV
This protocol outlines a general method to assess the stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in a DMSO solution over time.
Materials:
-
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
-
Anhydrous DMSO, HPLC grade
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of the compound. This will serve as the baseline.
-
Sample Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area suggests degradation. The percentage of the compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%
Quantitative Data Summary (Hypothetical)
| Storage Condition | Time Point | % Compound Remaining (HPLC Peak Area) |
| Room Temperature | 0 h | 100% |
| 24 h | 95% | |
| 1 week | 80% | |
| 4°C | 0 h | 100% |
| 24 h | 99% | |
| 1 week | 97% | |
| -20°C | 0 h | 100% |
| 1 week | 100% | |
| 1 month | 99% |
Visualizations
Experimental Workflow for Compound Stability Assessment
Caption: Workflow for assessing compound stability in DMSO.
Troubleshooting Logic for Compound Degradation
Caption: Troubleshooting flowchart for compound degradation in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chromatographic Purification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and related polar, aromatic amine compounds by chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of the target molecule.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions: The basic amine groups on the target molecule can interact with acidic silanol groups on the silica stationary phase, causing tailing.[1][2][3][4][5] - Column Overload: Injecting too much sample can saturate the stationary phase.[1][4] - Inappropriate Mobile Phase pH: The ionization state of the amine can affect its interaction with the stationary phase.[2] | - Use an End-Capped Column: Select a high-purity, end-capped silica or C18 column to minimize exposed silanol groups.[4] - Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to compete with the analyte for active sites. - Adjust Mobile Phase pH: For reverse-phase chromatography, using a buffer to maintain a consistent pH can improve peak shape. For basic compounds, a pH of 7-8 is often recommended.[2] - Reduce Sample Load: Dilute the sample or inject a smaller volume.[2] |
| Poor Resolution / Co-elution of Impurities | - Inadequate Separation Method: The chosen stationary and mobile phases may not be selective enough for the target compound and its impurities. - Incorrect Solvent Strength: The mobile phase may be too strong or too weak, leading to compounds eluting too quickly or too slowly. | - Optimize the Mobile Phase: Perform a gradient optimization to find the ideal solvent mixture and gradient slope. - Try a Different Stationary Phase: If using normal-phase silica, consider an alumina column or a bonded phase like amino or cyano.[6][7] For reverse-phase, test different column chemistries (e.g., C18, C8, Phenyl-Hexyl). - Consider Mixed-Mode Chromatography: A mixed-mode column with both reverse-phase and ion-exchange properties can offer unique selectivity for polar and ionizable compounds.[8][9][10][11] |
| Irreproducible Retention Times | - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs. - Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments. | - Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. - Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure accurate pH measurement. |
| No Compound Eluting from the Column | - Compound is Too Polar: The compound may be irreversibly adsorbed to the stationary phase if the mobile phase is not polar enough (in normal-phase) or too polar (in reverse-phase). - Compound Precipitation: The compound may have precipitated on the column if the loading solvent is incompatible with the mobile phase. | - Increase Mobile Phase Strength: In normal-phase, add a more polar solvent like methanol or isopropanol. In reverse-phase, increase the organic solvent concentration. - Use a Stronger Loading Solvent: Ensure the compound is fully dissolved in a solvent compatible with the mobile phase. A stronger solvent than the mobile phase should be used for sample dissolution, but in a minimal volume.[2] |
| Broad Peaks | - Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector.[4] - Column Degradation: The column may be old or contaminated, leading to a loss of efficiency.[4] | - Minimize Tubing Length: Use short, narrow-bore tubing where possible. - Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?
A1: Both normal-phase and reverse-phase chromatography can be suitable. The choice depends on the nature of the impurities.
-
Normal-Phase Chromatography (NPC): Using a silica or alumina stationary phase with a non-polar mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a common starting point for many organic compounds.[6][12] Given the polar nature of the target molecule, a gradient elution with an increasing amount of a polar solvent like methanol will likely be necessary.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13][14] RP-HPLC often provides excellent resolution for polar compounds.
Q2: I am observing significant peak tailing with my amine compound on a silica gel column. What is the first thing I should try?
A2: The most common cause of peak tailing for amines on silica is the interaction with acidic silanol groups.[1][3][5] The quickest and often most effective solution is to add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase. This will neutralize the active sites on the silica and improve peak symmetry.
Q3: How do I choose the starting mobile phase composition for my purification?
A3: Thin Layer Chromatography (TLC) is an excellent tool for determining the appropriate mobile phase for column chromatography. For normal-phase, aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. This will ensure good separation on the column.
Q4: Can I use the same method for both analytical and preparative chromatography?
A4: Yes, you can scale up an analytical method to a preparative scale. However, you will need to adjust the column size, flow rate, and sample load accordingly. It is crucial to maintain the same stationary phase chemistry and mobile phase composition to ensure a predictable separation.
Q5: My compound is not very soluble. How does this affect the purification?
A5: Limited solubility can be a challenge. You need to dissolve your crude sample in a minimal amount of a strong, yet compatible, solvent before loading it onto the column. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to band broadening and poor separation.[2] If solubility is a major issue, you may need to explore alternative chromatography techniques or different solvent systems.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a general guideline for the purification of the target molecule using flash chromatography on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase Preparative HPLC
This protocol outlines a general approach for purification using preparative RP-HPLC.
-
Column Selection: Choose a suitable preparative C18 column.
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. For example, A: water with 0.1% formic acid or triethylamine, and B: acetonitrile or methanol with 0.1% formic acid or triethylamine. Degas the mobile phases.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Dissolve the sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the initial mobile phase) and inject it onto the column.
-
Gradient Elution: Run a linear gradient to increase the proportion of the organic mobile phase (B) over time to elute the compound.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound's peak.
-
Product Isolation: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted to isolate the final product.
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: Relationships between symptoms, causes, and solutions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Reducing off-target effects of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Welcome to the technical support center for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and other novel small molecule inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and reducing the off-target effects of their compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed methodologies and strategies for enhancing compound selectivity and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including:
-
Toxicity and adverse effects: Inhibition of essential proteins can cause cellular toxicity or unwanted side effects in preclinical and clinical studies.[1]
-
Reduced therapeutic efficacy: Off-target binding can decrease the concentration of the compound available to engage with its intended target, thereby reducing its effectiveness.
Q2: My compound is showing unexpected cellular phenotypes. How can I determine if this is due to off-target effects?
A2: Unexpected phenotypes are a common challenge when working with novel inhibitors. A systematic approach is necessary to distinguish between on-target and off-target effects. Here are the initial steps:
-
Confirm On-Target Engagement: First, verify that your compound is engaging with the intended target in your cellular model. This can be done using techniques like cellular thermal shift assays (CETSA) or NanoBRET target engagement assays.
-
Perform a Selectivity Profile: A broad kinase panel or a similar off-target screening platform is crucial for identifying potential off-target interactions.[2]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, use it to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target. If the phenotype is still observed in the presence of the compound, it is likely due to off-target effects.[3]
Q3: What are the recommended initial steps for profiling the selectivity of a new compound like N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?
A3: For a novel compound, a tiered approach to selectivity profiling is recommended:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the compound's structure.[4] This can provide an initial list of potential off-targets to investigate experimentally.
-
Biochemical Screening: A broad biochemical screen, such as a kinase panel (e.g., KINOMEscan™), is a highly effective method to identify off-target binding against a large number of purified proteins.[5][6]
-
Cell-Based Assays: Follow up with cell-based assays to confirm the activity of the compound against the identified off-targets in a more physiologically relevant context.[7][8]
Troubleshooting Guides
Guide 1: Interpreting Kinase Profiling Data
Issue: You have received the results from a broad kinase panel screen and are unsure how to interpret the data.
Solution:
Kinase profiling data is typically presented as the percentage of remaining kinase activity at a specific concentration of the inhibitor. A lower percentage indicates stronger inhibition.
Step 1: Organize the Data Summarize the data in a table to clearly visualize the on-target and off-target activities.
Table 1: Hypothetical Kinase Selectivity Data for Compound X (1 µM)
| Kinase Target | Family | % Inhibition |
| Primary Target A | Tyrosine Kinase | 95% |
| Off-Target Kinase 1 | Serine/Threonine Kinase | 85% |
| Off-Target Kinase 2 | Tyrosine Kinase | 60% |
| Off-Target Kinase 3 | Lipid Kinase | 15% |
| ... | ... | ... |
| Off-Target Kinase 400 | ... | <10% |
Step 2: Define a Hit Threshold Establish a threshold for what you consider a significant off-target hit. A common starting point is >50% inhibition at 1 µM. In the example above, Off-Target Kinase 1 and 2 would be considered significant hits.
Step 3: Determine IC50 Values For the primary target and any significant off-targets, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This will provide a quantitative measure of potency.
Table 2: Hypothetical IC50 Values for Compound X
| Target | IC50 (nM) |
| Primary Target A | 50 |
| Off-Target Kinase 1 | 250 |
| Off-Target Kinase 2 | 1500 |
Step 4: Calculate Selectivity Score The selectivity score is the ratio of the IC50 for an off-target to the IC50 for the on-target. A higher score indicates greater selectivity.
Selectivity Score (Off-Target 1) = 250 nM / 50 nM = 5-fold Selectivity Score (Off-Target 2) = 1500 nM / 50 nM = 30-fold
A selectivity of at least 10-fold is often desired, but the required selectivity depends on the specific application.
Guide 2: Reducing Off-Target Effects through Medicinal Chemistry
Issue: Your lead compound has significant off-target activity that needs to be minimized.
Solution:
A structure-activity relationship (SAR) campaign is necessary to improve selectivity. This involves synthesizing and testing analogs of your lead compound.
Step 1: Identify the Pharmacophore Analyze the structure of your compound to identify the key chemical features responsible for binding to the on-target and off-target proteins. Computational modeling can be a valuable tool in this process.
Step 2: Design and Synthesize Analogs Systematically modify different parts of the molecule. For N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, potential modifications could include:
-
Altering the substituents on the pyridine ring.
-
Changing the methoxy groups on the benzyl and phenyl rings to other functional groups.
-
Modifying the ethanamine linker.
Step 3: Screen Analogs for Selectivity Test the new analogs against the primary target and the key off-targets identified in your initial screens.
Table 3: Hypothetical SAR Data for Analogs of Compound X
| Compound | Modification | On-Target IC50 (nM) | Off-Target 1 IC50 (nM) | Selectivity (Fold) |
| X | Parent | 50 | 250 | 5 |
| X-1 | Remove 6-chloro on pyridine | 150 | 300 | 2 |
| X-2 | Change 3-methoxy to ethoxy | 65 | 1500 | 23 |
| X-3 | Methylate the amine | 45 | 200 | 4.4 |
From this hypothetical data, analog X-2 shows improved selectivity and would be a promising candidate for further development. This iterative process of design, synthesis, and testing is central to lead optimization.[9]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases.[5]
Materials:
-
Purified recombinant kinases
-
Substrate peptides or proteins for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
Protocol 2: Cell-Based Phenotypic Screening
This protocol describes a general workflow for a high-content imaging-based phenotypic screen to identify cellular changes induced by a compound.[10][11]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Fluorescent dyes for cellular markers (e.g., DAPI for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria)
-
High-content imaging system
-
Image analysis software
Procedure:
-
Seed cells in a multi-well imaging plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include appropriate positive and negative controls.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Fix, permeabilize, and stain the cells with a panel of fluorescent dyes targeting different subcellular compartments or proteins.
-
Acquire images using a high-content imaging system.
-
Analyze the images using specialized software to quantify various phenotypic parameters, such as cell number, nuclear size, mitochondrial morphology, and protein localization.
-
Compare the phenotypic profiles of compound-treated cells to control cells to identify significant changes.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seqwell.com [seqwell.com]
- 4. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Phenotypic Screening | Revvity [revvity.com]
- 11. Phenotypic screening - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on the identification of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture shows multiple spots on the TLC plate after the reductive amination step. What are the likely byproducts?
A1: The presence of multiple spots on a TLC plate following the reductive amination of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethanamine suggests the presence of several impurities alongside your target compound. The most common byproducts include unreacted starting materials and the intermediate imine.
Potential Byproducts:
-
Unreacted Aldehyde: 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.
-
Unreacted Amine: 2-(3,4-dimethoxyphenyl)ethanamine.
-
Imine Intermediate: (E)-N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)ethanamine. This forms from the condensation of the aldehyde and amine before the reduction step. Incomplete reduction is a common reason for its presence.
-
Alcohol Byproduct: (4-((6-chloropyridin-3-yl)methoxy)-3-methoxyphenyl)methanol. This can form if the reducing agent, such as sodium borohydride, reduces the starting aldehyde before it can form the imine.
Q2: I have an unexpected peak in my LC-MS analysis with a mass corresponding to the imine intermediate. How can I confirm its identity and prevent its formation?
A2: The presence of the imine intermediate is a common issue in reductive amination reactions, indicating incomplete reduction.
Identification Protocol:
-
LC-MS Analysis: The primary indicator is a peak with a mass-to-charge ratio (m/z) corresponding to the imine.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the imine will exhibit a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.0-8.5 ppm.
-
FT-IR Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration around 1650-1690 cm⁻¹.
Prevention and Troubleshooting:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde compared to sodium borohydride (NaBH₄).[1][2]
-
Reaction Conditions: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor the reaction progress by TLC or LC-MS.
-
pH Control: The pH of the reaction mixture can be critical. For NaBH₃CN, a slightly acidic pH (around 5-6) is often optimal to promote imine formation and reduction while minimizing aldehyde reduction.[3]
Q3: My final product appears to be contaminated with unreacted starting materials. How can I effectively remove them?
A3: Unreacted starting materials can often be carried through the work-up. Their removal typically involves chromatographic purification.
Identification and Purification Protocol:
-
TLC and LC-MS Analysis: Compare the retention time (Rt) and m/z of the impurities with authentic samples of the starting materials.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the less polar starting materials from the more polar amine product.
-
Acid-Base Extraction: An acid-base workup can help to separate the basic amine product from the neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Summary of Analytical Data for Key Compounds
The following table summarizes the expected analytical data for the target product and potential byproducts. Note that these are predicted values and may vary based on the specific analytical conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (ppm, predicted) |
| N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Target Product) | C₂₄H₂₇ClN₂O₄ | 442.94 | 443.17 | Aromatic protons (multiple peaks), singlet for the benzylic CH₂ next to NH, singlets for the three OCH₃ groups. |
| 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Aldehyde Starting Material) | C₁₄H₁₂ClNO₃ | 277.70 | 278.05 | Aldehyde proton singlet (~9.8 ppm), aromatic protons, singlet for the benzylic OCH₂, singlet for the OCH₃ group. |
| 2-(3,4-dimethoxyphenyl)ethanamine (Amine Starting Material) | C₁₀H₁₅NO₂ | 181.23 | 182.11 | Aromatic protons, triplets for the two CH₂ groups of the ethylamine chain, singlets for the two OCH₃ groups. |
| (E)-N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)ethanamine (Imine Intermediate) | C₂₄H₂₅ClN₂O₄ | 440.92 | 441.15 | Imine proton (-CH=N-) singlet (~8.0-8.5 ppm), aromatic protons, singlets for the three OCH₃ groups. |
| (4-((6-chloropyridin-3-yl)methoxy)-3-methoxyphenyl)methanol (Alcohol Byproduct) | C₁₄H₁₄ClNO₃ | 279.72 | 280.06 | Singlet for the benzylic CH₂OH, aromatic protons, singlet for the benzylic OCH₂, singlet for the OCH₃ group. |
Experimental Protocols
General Protocol for Reductive Amination:
-
To a solution of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added 2-(3,4-dimethoxyphenyl)ethanamine (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
The reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizations
Caption: Proposed two-step synthesis pathway.
Caption: Byproduct formation during reductive amination.
Caption: General workflow for byproduct identification.
References
Technical Support Center: Enhancing Metabolic Stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the metabolic stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the metabolic stability of our compound?
A1: The initial and most common method is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[1][2][3][4][5] These assays measure the disappearance of the parent compound over time when incubated with these metabolically active systems.[3] The primary readouts are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[1][5]
Q2: Which in vitro system is more appropriate: liver microsomes or hepatocytes?
A2: The choice depends on the specific research question.
-
Liver microsomes are subcellular fractions that are enriched in Phase I metabolic enzymes like Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[4] They are cost-effective and suitable for high-throughput screening to assess Phase I metabolism.[4]
-
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[2] They provide a more physiologically relevant model and can give a more comprehensive picture of a compound's overall metabolic fate.[2]
Q3: What are the likely metabolic "soft spots" on N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?
A3: Based on the structure, the following are potential sites of metabolism:
-
O-demethylation: The methoxy groups on the benzyl and phenyl rings are susceptible to O-demethylation by CYP enzymes.
-
N-dealkylation: The secondary amine is a potential site for metabolism.
-
Oxidation of the chloropyridine ring: The pyridine ring can undergo oxidation.
-
Aromatic hydroxylation: The phenyl rings can be hydroxylated by CYPs.
Q4: What strategies can we employ to enhance the metabolic stability of our lead compound?
A4: Several medicinal chemistry strategies can be used to block metabolic liabilities:
-
Deuterium Incorporation: Replacing hydrogen atoms with deuterium at metabolically active sites can strengthen the chemical bond and slow down metabolism.
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can deactivate them towards oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near the metabolic soft spots can prevent the enzymes from accessing these sites.
-
Ring Modification: Replacing a metabolically labile ring with a more stable one, for instance, modifying the chloropyridine ring.
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Assay Results
| Question | Possible Cause | Troubleshooting Step |
| Why am I seeing significant well-to-well or day-to-day variability in my t1/2 and CLint values? | Inconsistent pipetting of microsomes, compound, or cofactors. | Ensure all equipment is properly calibrated. Use automated liquid handlers for high-throughput assays if available. |
| Degradation of the compound in the assay buffer (chemical instability). | Run a control incubation without the NADPH cofactor to assess the chemical stability of the compound under the assay conditions.[6] | |
| Variability in the metabolic activity of different lots of liver microsomes. | Qualify each new lot of microsomes with known substrates. For ongoing projects, purchase a single large batch of microsomes. | |
| Issues with the LC-MS/MS analysis. | Check for instrument calibration, and sample carryover, and ensure the internal standard is performing consistently.[7][8] |
Issue 2: Unexpectedly High or Low Metabolic Stability
| Question | Possible Cause | Troubleshooting Step |
| My compound shows extremely high stability (long t1/2), but has poor in vivo bioavailability. Why? | Poor solubility of the compound in the incubation buffer. | The actual concentration of the compound available to the enzymes is much lower than the nominal concentration. Use a lower concentration of the compound or a co-solvent to improve solubility.[9] |
| High non-specific binding to the plasticware or microsomal protein.[10] | Use low-binding plates and assess the extent of protein binding. The unbound fraction is the one available for metabolism.[3] | |
| My compound is metabolized extremely quickly. How can I get a more accurate measurement? | The incubation time points are too long. | Reduce the incubation times to capture the initial linear phase of metabolism.[1] |
| The microsomal protein concentration is too high. | Lower the microsomal protein concentration to slow down the reaction rate.[1] |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Question | Possible Cause | Troubleshooting Step |
| The compound is stable in our microsomal assay but shows rapid clearance in vivo. What could be the reason? | The metabolism is primarily driven by non-CYP enzymes not present or active in microsomes (e.g., some Phase II enzymes, aldehyde oxidase). | Use hepatocytes, which contain a broader range of metabolic enzymes, for your in vitro assessment.[2] |
| The compound is a substrate for active transporters in the liver, leading to high hepatic uptake. | Conduct experiments using hepatocytes to assess the role of transporters. | |
| High plasma protein binding can sometimes lead to an underprediction of in vivo clearance from in vitro data.[1] | Measure the plasma protein binding and incorporate this into your in vitro-in vivo extrapolation (IVIVE) calculations.[3][10] |
Illustrative Data Presentation
Disclaimer: The following data is illustrative and intended to demonstrate how to present experimental results. It is not actual experimental data for the specified compound.
Table 1: Metabolic Stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Compound A) in Human Liver Microsomes.
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |
| Microsomal Protein (mg/mL) | 0.5 |
| Compound Concentration (µM) | 1 |
| t1/2 (min) | 25 |
| CLint (µL/min/mg protein) | 55.4 |
| Primary Metabolites Identified | O-desmethyl-compound, N-dealkylated-compound |
Table 2: Comparative Metabolic Stability of Compound A and a Structurally Modified Analog (Compound B) in Human Liver Microsomes.
| Compound | Modification | t1/2 (min) | CLint (µL/min/mg protein) |
| Compound A | Parent Molecule | 25 | 55.4 |
| Compound B | Deuteration at methoxy groups | 75 | 18.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Materials:
-
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Test Compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but stable compound)
-
96-well incubation and collection plates
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to the buffer to achieve a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t1/2) using the formula: t1/2 = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Visualizations
Caption: Putative metabolic pathways of the parent compound.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. admescope.com [admescope.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting for Clinical LC Tandem MS - How to Get Started [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Does Addition of Protein to Hepatocyte or Microsomal In Vitro Incubations Provide a Useful Improvement in In Vitro-In Vivo Extrapolation Predictability? - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
Synthesis Overview
The synthesis of the target molecule is a multi-step process, primarily involving three key stages:
-
Synthesis of Intermediate 1 (Aldehyde): 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde via a Williamson ether synthesis.
-
Synthesis of Intermediate 2 (Amine): 2-(3,4-dimethoxyphenyl)ethanamine from veratraldehyde.
-
Final Product Formation: Reductive amination of Intermediate 1 with Intermediate 2.
Avoiding racemization during the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.
Identifying the Chiral Center
The critical chiral center in N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is the carbon atom of the ethylamine backbone that is directly bonded to the nitrogen atom and the 3,4-dimethoxyphenyl group. Maintaining the stereochemical integrity of this center is crucial for the desired biological activity of the molecule.
Troubleshooting Guide: Minimizing Racemization
Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a significant challenge in multi-step organic synthesis. The following table outlines potential causes of racemization during the synthesis of the target molecule and provides recommended solutions.
| Potential Issue | Root Cause | Recommended Solution | Key Considerations |
| Racemization during Reductive Amination | Formation of a planar imine or enamine intermediate, which can be protonated and deprotonated, leading to loss of stereochemistry before reduction. | - Use milder, more selective reducing agents such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) .[1][2] - Maintain a mildly acidic pH (around 4-6) to facilitate imine formation without promoting excessive enamine formation or racemization.[2] - Perform the reaction at lower temperatures (0 °C to room temperature) to slow down the rate of racemization. | NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[2] |
| Racemization during Amide Coupling (if applicable) | Activation of the carboxylic acid can lead to the formation of a highly reactive intermediate (e.g., an oxazolone) that is prone to racemization. | - Employ coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) . - Use non-polar, aprotic solvents. - Keep reaction temperatures low. | The addition of HOBt is crucial as it forms an active ester that is less prone to racemization than the initial activated species. |
| Racemization due to Base | Strong bases can deprotonate the chiral carbon, leading to a planar carbanion that can be reprotonated from either face, causing racemization. | - Use non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . - Add the base slowly and at a low temperature. - Use the minimum necessary amount of base. | The pKa of the proton on the chiral carbon should be considered when selecting a base. |
| Racemization during Purification | Exposure to acidic or basic conditions during workup or chromatography can cause racemization. | - Use neutral or buffered aqueous solutions for extractions. - Employ neutral chromatographic media like silica gel. If acidic or basic media are necessary, minimize the exposure time. - Consider using techniques like flash chromatography to reduce the time the compound spends on the stationary phase. | The stability of the chiral center under various pH conditions should be evaluated. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred to minimize racemization for this type of compound?
A1: Two primary routes are commonly employed:
-
Direct Reductive Amination: This involves the reaction of chiral 2-(3,4-dimethoxyphenyl)ethanamine with 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde in the presence of a mild reducing agent. This one-pot procedure is often efficient but requires careful control of reaction conditions to prevent racemization of the intermediate imine.
-
Amide Coupling followed by Reduction: This two-step approach involves first forming an amide bond between chiral 2-(3,4-dimethoxyphenyl)ethanamine and 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzoic acid, followed by reduction of the amide to the corresponding amine. While longer, this route can sometimes offer better control over stereochemistry, as the amide bond formation can be performed with reagents that minimize racemization, and the subsequent reduction of the stable amide is less likely to affect the existing chiral center.
Q2: What are the best reducing agents for the reductive amination step to avoid racemization?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the preferred reagents.[1][2] They are milder than other hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) and can selectively reduce the protonated imine (iminium ion) in the presence of the aldehyde, minimizing side reactions and racemization.[3][4]
Q3: How can I monitor the enantiomeric purity of my final product?
A3: The most reliable method for determining the enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess (ee).
Experimental Protocols
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol describes a general procedure for the reductive amination of chiral 2-(3,4-dimethoxyphenyl)ethanamine with 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.
Materials:
-
Chiral 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq)
-
4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a solution of chiral 2-(3,4-dimethoxyphenyl)ethanamine in DCM, add 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess of the final product. The exact conditions may need to be optimized for your specific HPLC system and column.
Materials:
-
Sample of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (optional, as a mobile phase modifier)
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., IPA).
-
Set up the HPLC system with the chiral column.
-
Equilibrate the column with the mobile phase (e.g., a mixture of hexane and IPA, such as 90:10 v/v). A small amount of diethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape for amines.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
The two enantiomers should elute at different retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Visualizations
Caption: Synthetic pathways and strategies to mitigate racemization.
Caption: Experimental workflow for reductive amination.
References
Validation & Comparative
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine vs known p53 activators
An extensive review of scientific literature and chemical databases reveals no publicly available data on the biological activity of the compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, specifically concerning its potential as a p53 activator. Therefore, a direct comparison with known p53 activators is not currently feasible.
This guide provides a comprehensive comparison of well-characterized small molecule activators of the tumor suppressor protein p53. This information is intended for researchers, scientists, and drug development professionals interested in the modulation of the p53 pathway for therapeutic purposes.
Introduction to p53 Activation
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1] It acts as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death).[1][2] In many cancers, the p53 pathway is inactivated, allowing cancer cells to proliferate uncontrollably.[1][3] Consequently, the reactivation of p53 represents a promising therapeutic strategy.[1] Small molecules that activate p53 can achieve this by various mechanisms, including inhibiting its negative regulators or restoring the function of mutated p53.[3][4]
Key p53 Activators: A Comparative Analysis
This section details the mechanisms of action and experimental data for three well-studied p53 activators: Nutlin-3a, RITA, and PRIMA-1.
Nutlin-3a
Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[3][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in healthy cells.[3][5] By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the degradation of p53, leading to its accumulation and activation in cancer cells with wild-type p53.[5][6]
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis)
RITA is another small molecule that activates p53, reportedly by binding to p53 itself and inducing a conformational change that prevents its interaction with MDM2.[6] This leads to the stabilization and activation of p53, triggering apoptosis in cancer cells.[6]
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1)
PRIMA-1 is unique in its ability to reactivate mutant forms of p53.[7][8][9] Many cancers harbor mutations in the TP53 gene that lead to a non-functional p53 protein.[4] PRIMA-1 is converted to the active compound MQ (methylene quinuclidinone), which covalently binds to mutant p53 and restores its wild-type conformation and function, thereby inducing apoptosis.[8]
Quantitative Comparison of p53 Activators
The following table summarizes key quantitative data for Nutlin-3a, RITA, and PRIMA-1. Data is compiled from various in vitro studies and may vary depending on the cell line and experimental conditions.
| Compound | Mechanism of Action | Target | Potency (EC50/IC50) | Cellular Effects |
| Nutlin-3a | Inhibits MDM2-p53 interaction | MDM2 | ~0.1 - 1 µM | Cell cycle arrest, apoptosis, senescence[10][11][12] |
| RITA | Binds to p53, prevents MDM2 interaction | p53 | ~0.1 - 1 µM | Apoptosis[6][13][14] |
| PRIMA-1 | Reactivates mutant p53 | Mutant p53 | ~10 - 50 µM | Apoptosis, cell cycle arrest[7][9] |
Experimental Protocols for Assessing p53 Activation
Several experimental methods are commonly used to determine if a compound activates p53.
Western Blotting
This technique is used to detect the levels of p53 and its downstream target proteins. Activation of p53 is typically observed as an increase in the total p53 protein levels. Furthermore, the expression of p53 target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic proteins PUMA and Bax, is expected to increase.[12]
Protocol Outline:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE: Separate proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p53, p21, PUMA, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme or fluorophore to visualize the protein bands.
Reporter Gene Assays
These assays measure the transcriptional activity of p53. A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter. An increase in reporter gene expression indicates p53 activation.[15]
Protocol Outline:
-
Transfection: Introduce a plasmid containing the p53-responsive reporter gene into cells.
-
Compound Treatment: Treat the transfected cells with the test compound.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Signal Measurement: Measure the activity of the reporter protein (e.g., luminescence for luciferase).
Immunofluorescence
This method allows for the visualization of p53 localization and levels within the cell. Upon activation, p53 typically accumulates in the nucleus.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.
-
Immunostaining: Incubate the cells with a primary antibody against p53, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope to assess p53 localization and intensity.
Signaling Pathways and Experimental Workflows
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activation of lung p53 by Nutlin-3a prevents and reverses experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and Cisplatin Efficacy in A549 Cells
An Objective Evaluation for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and the well-established chemotherapeutic agent, cisplatin, specifically within the context of A549 human lung adenocarcinoma cells.
Important Note: As of the latest literature review, there are no published studies evaluating the efficacy of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in A549 cells or any other cancer cell line. Therefore, a direct comparison with cisplatin based on experimental data is not currently possible. This guide will proceed by providing a comprehensive overview of the known effects of cisplatin on A549 cells, presenting key experimental data and methodologies to serve as a benchmark for the future evaluation of novel compounds such as the one specified.
Cisplatin: A Benchmark for Cytotoxicity in A549 Cells
Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including non-small cell lung cancer (NSCLC). Its primary mechanism of action involves binding to DNA, which forms DNA adducts that trigger cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[1][2][3][4][5]
Quantitative Analysis of Cisplatin's Efficacy in A549 Cells
The following tables summarize key quantitative data from studies investigating the effects of cisplatin on A549 cells.
Table 1: Apoptosis Induction by Cisplatin in A549 Cells
| Cisplatin Concentration | Treatment Duration | Apoptosis Rate (%) | Experimental Method |
| 0 µM (Control) | 24 h | Baseline | Flow Cytometry |
| 10 µM | 24 h | Increased | Flow Cytometry |
| 15 µM | 24 h | Increased | Flow Cytometry |
| 20 µM | 24 h | Significantly Increased | Flow Cytometry |
| 0, 2, 4, 6 µmol/L | 24 h | Dose-dependent increase | Immunofluorescence & Flow Cytometry |
Data synthesized from multiple sources indicating a dose-dependent increase in apoptosis. Specific percentages vary between studies.[6][7][8]
Table 2: Effect of Cisplatin on Cell Cycle Progression in A549 Cells
| Cisplatin Concentration | Treatment Duration | Effect on Cell Cycle | Experimental Method |
| TC50 | 24 h | Arrest in S and G2/M phases | Flow Cytometry |
Cisplatin is known to cause DNA damage, leading to the arrest of cells in the S and G2/M phases of the cell cycle.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess cisplatin's efficacy.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A549 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[6][8]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: A549 cells are treated with cisplatin as described above.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.[7]
Flow Cytometry for Cell Cycle Analysis
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases is determined.[9]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
Caption: Workflow for evaluating cisplatin's effect on A549 cells.
Caption: Key steps in cisplatin-induced apoptosis in cancer cells.
Conclusion and Future Directions
While a direct comparative guide is not feasible due to the lack of data on N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, the information presented on cisplatin provides a solid foundation for future research. The established efficacy and well-characterized mechanisms of cisplatin in A549 cells serve as a critical benchmark.
For the scientific community to assess the potential of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine as a therapeutic agent for non-small cell lung cancer, it is imperative that in vitro studies are conducted. Future research should focus on determining its IC50 value, its ability to induce apoptosis and cell cycle arrest, and its molecular mechanism of action in A549 cells. Such studies will enable a direct and meaningful comparison with standard-of-care drugs like cisplatin, ultimately informing its potential for further development.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Predicted Anti-Proliferative Effects of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
A Note on the Analyzed Compound: Publicly available data on the anti-proliferative effects of the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not available at the time of this publication. This guide, therefore, presents a comparative analysis based on structurally similar compounds to predict its potential efficacy and mechanism of action. The analysis focuses on key structural motifs of the target compound: the N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine core and the (6-chloropyridin-3-yl)methoxy-benzyl moiety.
Introduction
The development of novel anti-proliferative agents is a cornerstone of cancer research. The target compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, possesses several structural features that suggest potential anti-cancer activity. This guide provides a comparative overview of the anti-proliferative effects of structurally related compounds, offering insights into the potential efficacy of the target molecule. The data presented is intended for researchers, scientists, and drug development professionals.
Data on Structurally Similar Compounds
Due to the absence of direct experimental data for the target compound, this section summarizes the anti-proliferative activities of compounds sharing its key structural fragments.
Table 1: Anti-proliferative Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
This class of compounds shares the (pyridin-yl)methoxy)benzyl moiety, which is structurally analogous to the (6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl fragment of the target molecule. The presence of a substituted benzyl ether linked to a pyridine ring is a key common feature.
| Compound ID | Modifications | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 8c | 3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl | <5 | - | - | - |
| 9b | 4-((4-(1-methylpiperidin-4-yl)pyridin-2-yl)methoxy)benzyl | - | <3 | <3 | <3 |
| 9d | 4-((4-(1-methylpiperidin-4-yl)pyridin-2-yl)methoxy)benzyl with trifluoromethylphenyl urea | <5 | - | <3 | - |
| 9g | 4-((4-(1-methylpiperidin-4-yl)pyridin-2-yl)methoxy)benzyl with fluorophenyl urea | - | - | <3 | - |
Data from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which showed that these compounds exhibit excellent anti-proliferative activity against various cancer cell lines with low cytotoxicity to normal liver cells.[1]
Table 2: Anti-proliferative Activity of Benzyl and Benzylamine Derivatives
This table includes data on compounds featuring a substituted N-benzyl group, a core component of the target molecule's N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine structure.
| Compound Class | Specific Compound/Modification | Cell Line | IC₅₀ (µM) |
| Benzylamine | 4-substituted benzylamine derivatives of 4'-O-demethylepipodophyllotoxin | KB cells | Generally more active than etoposide |
| Benzyl Derivative | Glucopyranosyl-conjugated benzyl derivative (8d) | HCT-116 | Comparable to 5-fluorouracil |
| Benzyl Derivative | Glucopyranosyl-conjugated benzyl derivative (8d) | 293T (normal) | High selectivity over cancer cells |
The benzylamine derivatives were found to be potent inhibitors of human DNA topoisomerase II.[2] The glucopyranosyl-conjugated benzyl derivative demonstrated potent and selective anti-proliferative activity through the induction of apoptosis.[3]
Experimental Protocols
The following are detailed methodologies for standard in vitro anti-proliferative assays that are commonly used to evaluate the efficacy of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, which correlates with the cell number.
Visualizations
Experimental Workflow for In Vitro Anti-Proliferative Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide addresses the synthesis of the target molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. To date, a comprehensive, independently verified synthesis of this specific compound has not been reported in peer-reviewed literature. Consequently, this document outlines a plausible and chemically sound synthetic pathway based on established organic chemistry principles. To provide a framework for experimental validation, this guide presents a detailed, analogous synthesis of a structurally related compound, N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, for which experimental data can be reliably predicted and compared. This comparative approach offers researchers a practical starting point for the synthesis and characterization of the title compound and its derivatives.
Proposed Synthetic Pathway
The synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine can be logically approached in three main stages:
-
Synthesis of the Key Aldehyde Intermediate : Preparation of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde through a Williamson ether synthesis.
-
Provision of the Amine Component : 2-(3,4-dimethoxyphenyl)ethanamine is a commercially available starting material.
-
Coupling and Final Product Formation : Reductive amination of the aldehyde intermediate with 2-(3,4-dimethoxyphenyl)ethanamine to yield the final product.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Proposed Protocol)
This protocol is based on standard Williamson ether synthesis procedures.[1][2][3][4][5]
-
Materials :
-
Vanillin (1.0 eq)
-
(6-chloropyridin-3-yl)methanol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
To a stirred solution of vanillin in DMF, add potassium carbonate.
-
Add (6-chloropyridin-3-yl)methanol to the mixture.
-
Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reductive Amination to Synthesize N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Analogous Protocol)
This protocol is adapted from a general procedure for gram-scale reductive amination using sodium triacetoxyborohydride.[6]
-
Materials :
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
2-(3,4-dimethoxyphenyl)ethanamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq)
-
1,2-Dichloroethane (DCE) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
To a solution of 3,4-dimethoxybenzaldehyde in the chosen solvent, add 2-(3,4-dimethoxyphenyl)ethanamine.
-
Stir the mixture at room temperature, then add sodium triacetoxyborohydride portion-wise.
-
Continue stirring at room temperature for 6-18 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Comparative Data
Since no experimental data exists for the target molecule, this table compares the expected properties of the target molecule with the known data of a close structural analog, N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. This analog is the product of the reductive amination between 3,4-dimethoxybenzaldehyde and 2-(3,4-dimethoxyphenyl)ethanamine.
| Property | Target Molecule (Predicted) | Analog: N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Reference Data) |
| Molecular Formula | C₂₅H₂₉ClN₂O₄ | C₂₀H₂₇NO₄ |
| Molecular Weight | 456.96 g/mol | 345.43 g/mol |
| Synthesis Yield | Expected to be in the range of 60-80% based on analogous reductive aminations.[6][7] | Yields for similar reactions are typically in the range of 70-95%.[6][7] |
| Purity (Post-Chroma.) | >95% | >98% |
| ¹H NMR (CDCl₃, ppm) | Expected signals for the pyridyl, benzyl, and phenylethyl moieties. Key signals would include the benzylic CH₂ protons and the ethyl chain protons. | δ 6.7-6.9 (m, 6H, Ar-H), 3.86 (s, 6H, 2xOCH₃), 3.85 (s, 6H, 2xOCH₃), 3.73 (s, 2H, Ar-CH₂-N), 2.7-2.9 (m, 4H, -CH₂-CH₂-). |
| ¹³C NMR (CDCl₃, ppm) | Expected signals for the aromatic carbons, methoxy groups, and aliphatic carbons of the ethyl chain and benzylic linker. | Signals corresponding to the aromatic carbons, four methoxy groups, and the aliphatic carbons of the benzyl and ethyl groups. |
| Mass Spec. (ESI-MS) | Expected [M+H]⁺ at m/z ≈ 457.18 | [M+H]⁺ at m/z = 346.20 |
Signaling Pathways and Experimental Workflows
Williamson Ether Synthesis Mechanism
The first step of the proposed synthesis involves a Williamson ether synthesis, which is a well-established Sₙ2 reaction.
Caption: Mechanism of the Williamson ether synthesis.
Reductive Amination Workflow
The final step of the synthesis is a reductive amination, which proceeds through the formation of an iminium ion intermediate followed by reduction.
Caption: Workflow for the reductive amination step.
Conclusion
While an independently verified synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not currently available in the scientific literature, a robust and plausible synthetic route can be proposed utilizing well-established chemical transformations. This guide provides detailed, analogous experimental protocols and comparative data to serve as a valuable resource for researchers aiming to synthesize and characterize this novel compound. The successful execution of the proposed Williamson ether synthesis and reductive amination should yield the target molecule, and the provided analytical data for a close structural analog will aid in its characterization.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of a Novel N-Benzyl-Phenylethylamine Scaffold Against Clinical EGFR Inhibitors
In the landscape of targeted cancer therapy, the quest for novel small molecules that can effectively and selectively inhibit key signaling pathways remains a paramount objective. While the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not prominently featured in current scientific literature, its core structure, an N-benzyl-phenylethylamine scaffold, is characteristic of a class of compounds with significant biological activity. This guide provides a comparative benchmark of a representative molecule from this class, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), against established clinical trial candidates that target the Epidermal Growth Factor Receptor (EGFR) pathway, a critical mediator in various cancers.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a lens through which to evaluate the potential of this chemical scaffold in the broader context of EGFR-targeted therapies.
Performance Benchmark: DHFP vs. Clinical EGFR Inhibitors
The following table summarizes the in vitro cytotoxic activity of the representative N-benzyl-phenylethylamine scaffold compound, DHFP, in comparison to first, second, and third-generation EGFR inhibitors that are either approved or in clinical development. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth.
| Compound | Class | Target Cancer Cell Line(s) | IC50 (µM) | EGFR Mutation Target(s) |
| DHFP (Representative Scaffold) | Furo[3,4-d]pyrimidine | HT29 (Colon), DU145 (Prostate) | Similar to commercial drug Olmitinib | EGFR Tyrosine Kinase |
| Gefitinib (Iressa) | 1st Generation EGFR TKI | NSCLC | Varies by mutation (e.g., ~0.015 for exon 19 del) | Activating mutations (L858R, exon 19 del) |
| Erlotinib (Tarceva) | 1st Generation EGFR TKI | NSCLC, Pancreatic | Varies by mutation (e.g., ~0.02 for exon 19 del) | Activating mutations (L858R, exon 19 del) |
| Afatinib (Gilotrif) | 2nd Generation Pan-HER Inhibitor | NSCLC | Varies by mutation (e.g., ~0.01 for L858R) | EGFR, HER2, HER4 |
| Osimertinib (Tagrisso) | 3rd Generation EGFR TKI | NSCLC | Varies by mutation (e.g., ~0.014 for T790M) | Activating and T790M resistance mutations |
| Mobocertinib (Exkivity) | EGFR TKI | NSCLC | Potent against exon 20 insertions | EGFR exon 20 insertions |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values presented are for comparative purposes.
Unraveling the Mechanism: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. The compounds discussed in this guide act by inhibiting the tyrosine kinase domain of EGFR, thereby blocking these downstream signals.
Orthogonal Assays to Confirm Dopamine Transporter Inhibition by N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for confirming the hypothesized mechanism of action of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (referred to herein as Compound X) as a dopamine transporter (DAT) inhibitor. Due to the limited publicly available data on Compound X, this document presents a comparative analysis with two well-characterized DAT inhibitors: the non-selective psychostimulant cocaine and the selective research tool GBR-12909 . By employing a suite of orthogonal assays, researchers can build a comprehensive pharmacological profile of Compound X and objectively assess its potency, selectivity, and functional effects relative to established alternatives. This guide details the experimental protocols for primary binding and uptake assays, along with secondary functional and behavioral assays, and presents expected data in a comparative format.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the therapeutic effects of drugs for conditions like ADHD, as well as the abuse potential of psychostimulants.[2][3] The novel molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Compound X), possesses structural motifs suggestive of interaction with monoamine transporters. This guide outlines a series of orthogonal experimental approaches to rigorously test the hypothesis that Compound X acts as a DAT inhibitor.
Orthogonal assays are crucial in drug discovery to confirm a compound's mechanism of action by using different experimental principles to measure the same biological effect. This approach minimizes the risk of artifacts and provides a more complete understanding of a compound's pharmacology.
Comparative Compounds
For this guide, we will compare the hypothetical data for Compound X with established data for:
-
Cocaine: A non-selective monoamine transporter inhibitor (also targeting serotonin and norepinephrine transporters) with high abuse liability.[4]
-
GBR-12909 (Vanoxerine): A potent and selective dopamine reuptake inhibitor widely used as a research tool.[5][6]
Data Presentation: Comparative Performance
The following tables summarize hypothetical and established data for Compound X and its comparators across a range of orthogonal assays.
Table 1: In Vitro Binding and Uptake Assays
| Assay | Parameter | Compound X (Hypothetical) | Cocaine | GBR-12909 |
| DAT Radioligand Binding | Ki (nM) | 25 | 100-200 | 5-10 |
| SERT Radioligand Binding | Ki (nM) | >1000 | 200-400 | >1000 |
| NET Radioligand Binding | Ki (nM) | 500 | 50-150 | >500 |
| Dopamine Uptake Inhibition | IC50 (nM) | 50 | 200-300 | 10-20 |
Table 2: Ex Vivo and In Vivo Functional Assays
| Assay | Parameter | Compound X (Hypothetical) | Cocaine | GBR-12909 |
| Fast-Scan Cyclic Voltammetry (FSCV) | % Increase in Dopamine Peak Height | 150% | 200-300% | 300-400% |
| % Increase in Dopamine T1/2 | 200% | 250-350% | 400-500% | |
| In Vivo Microdialysis | % Increase in Extracellular Dopamine | 250% | 300-400% | 400-600% |
| Locomotor Activity | % Increase in Distance Traveled | 100% | 150-250% | >300% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Assays: Target Engagement and Functional Inhibition
These initial assays establish direct binding to DAT and inhibition of its primary function.
This assay quantifies the affinity of a compound for the dopamine transporter.
-
Objective: To determine the binding affinity (Ki) of Compound X for DAT, SERT, and NET.
-
Materials:
-
Cell membranes prepared from cells expressing human DAT, SERT, or NET.
-
Radioligand: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[7][8]
-
Non-specific binding control: A high concentration of a known ligand (e.g., 10 µM cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of Compound X, cocaine, and GBR-12909.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer, non-specific control, or test compound.
-
Incubate at 4°C for 2 hours.[9]
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ for each compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
-
This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells.
-
Objective: To determine the potency (IC₅₀) of Compound X to inhibit dopamine uptake.
-
Materials:
-
Protocol:
-
Plate DAT-expressing cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compounds.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compounds or control for 10-20 minutes at room temperature.[10]
-
Add [³H]Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.[11]
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[11]
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Calculate the specific uptake and determine the IC₅₀ for each compound.
-
Orthogonal Assays: Confirming Mechanism in a Biological Context
These assays provide further evidence for DAT inhibition by measuring its downstream consequences on dopamine signaling and behavior.
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.[12][13]
-
Objective: To measure the effect of Compound X on evoked dopamine release and reuptake in ex vivo brain slices.
-
Materials:
-
Rodent brain slices containing the striatum.
-
Artificial cerebrospinal fluid (aCSF).
-
Carbon-fiber microelectrode and a stimulating electrode.
-
FSCV recording system.
-
-
Protocol:
-
Prepare acute brain slices (e.g., 300 µm) from a rodent and maintain them in oxygenated aCSF.[12]
-
Place a slice in the recording chamber and position the carbon-fiber microelectrode and stimulating electrode in the striatum.
-
Apply a triangular voltage waveform to the microelectrode at a high scan rate (e.g., 400 V/s) and a frequency of 10 Hz.[14]
-
Electrically stimulate dopamine release with a single pulse and record the resulting change in current, which is proportional to the dopamine concentration.
-
Establish a stable baseline of evoked dopamine release.
-
Perfuse the slice with a known concentration of Compound X, cocaine, or GBR-12909.
-
Record changes in the peak height of the dopamine signal (release) and the half-life (T₁/₂) of the signal decay (uptake).[15]
-
This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.[16]
-
Objective: To determine the effect of systemic administration of Compound X on extracellular dopamine levels in the striatum.
-
Materials:
-
Live rodent (e.g., rat or mouse).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probe.
-
Perfusion pump and fraction collector.
-
HPLC with electrochemical detection (HPLC-ED) for dopamine analysis.
-
-
Protocol:
-
Surgically implant a guide cannula into the striatum of an anesthetized rodent.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[17]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline, administer Compound X, cocaine, or GBR-12909 systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples and analyze the dopamine concentration in each sample using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine concentration.
-
This behavioral assay assesses the stimulant effects of a compound, a common consequence of increased dopaminergic activity.
-
Objective: To evaluate the effect of Compound X on spontaneous locomotor activity in rodents.
-
Materials:
-
Rodents (e.g., mice).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
-
Protocol:
-
Habituate the animals to the testing room and activity chambers.
-
Administer a single dose of Compound X, cocaine, GBR-12909, or vehicle control.
-
Immediately place the animal in the activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-response effect of each compound on locomotor activity.
-
Visualizations
Signaling Pathway
Caption: Dopamine transporter (DAT) inhibition pathway.
Experimental Workflow
Caption: Workflow for orthogonal assay validation.
Conclusion
The provided framework of orthogonal assays offers a robust strategy to elucidate the mechanism of action of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. By systematically progressing from in vitro target engagement to in vivo functional and behavioral outcomes, researchers can confidently characterize the pharmacological profile of this novel compound. The comparative data with cocaine and GBR-12909 will provide essential context for interpreting the results and predicting the potential therapeutic and liability profile of Compound X. This comprehensive approach is fundamental for making informed decisions in the drug development process.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Cocaine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. GBR12909 ( vanoxerine ) and dopamine neurotransmission [cocaine.wiki]
- 6. biorxiv.org [biorxiv.org]
- 7. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. 4.4. The [3H] DA Uptake Assay [bio-protocol.org]
- 12. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 13. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 14. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Head-to-head comparison of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine with a known ALK inhibitor
A comprehensive head-to-head comparison between the novel investigational molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, and a clinically established Anaplastic Lymphoma Kinase (ALK) inhibitor is currently not feasible due to the absence of publicly available data on the investigational compound.
Extensive searches of scientific literature and chemical databases for "N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine" did not yield any information regarding its synthesis, biological activity, or its potential as an ALK inhibitor. Consequently, a direct comparison with a known ALK inhibitor, supported by experimental data, cannot be provided at this time.
For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical experimental framework and data presentation that would be employed for such a comparison, should data on the novel compound become available. The established ALK inhibitor, Crizotinib , will be used as a representative example for this hypothetical comparison.
Hypothetical Comparative Framework
A rigorous comparative analysis would involve a series of in vitro and in vivo experiments to determine the potency, selectivity, and efficacy of the novel compound against a known inhibitor like Crizotinib.
Data Presentation: Key Comparative Metrics
Should experimental data be generated, it would be summarized in tables for clear and concise comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | ALK IC50 (nM) | c-Met IC50 (nM) | ROS1 IC50 (nM) | Selectivity (Fold vs. ALK) |
| Investigational Compound | Data not available | Data not available | Data not available | Data not available |
| Crizotinib | 20-30 | 1-5 | 10-20 | - |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 2: Cellular Proliferation Assay in ALK-Positive Cancer Cell Lines
| Compound | Cell Line (e.g., H3122) GI50 (nM) | Cell Line (e.g., SU-DHL-1) GI50 (nM) |
| Investigational Compound | Data not available | Data not available |
| Crizotinib | 50-100 | 30-60 |
GI50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Investigational Compound | Data not available | Data not available | Data not available |
| Crizotinib | 50 mg/kg, oral, daily | 60-80 | <10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
1. Kinase Inhibition Assay: The inhibitory activity of the compounds against ALK and other kinases would be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant kinase domains would be incubated with the test compounds and a suitable substrate. The IC50 values would be calculated from the dose-response curves.
2. Cell Proliferation Assay: ALK-positive cancer cell lines (e.g., H3122 for non-small cell lung cancer, SU-DHL-1 for anaplastic large-cell lymphoma) would be treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability would be assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay. GI50 values would be determined from the resulting dose-response curves.
3. Western Blot Analysis: To confirm the mechanism of action, ALK-positive cells would be treated with the compounds, and cell lysates would be analyzed by Western blotting. Antibodies against phosphorylated ALK (p-ALK) and total ALK, as well as downstream signaling proteins like phosphorylated STAT3 (p-STAT3) and phosphorylated AKT (p-AKT), would be used to assess the inhibition of the ALK signaling pathway.
4. In Vivo Xenograft Studies: Immunocompromised mice bearing tumors derived from ALK-positive cancer cell lines would be treated with the test compounds or a vehicle control. Tumor volumes and body weights would be measured regularly to assess efficacy and toxicity. At the end of the study, tumors could be excised for further pharmacodynamic analysis.
Signaling Pathway and Experimental Workflow Visualization
Diagrams created using Graphviz are essential for illustrating complex biological pathways and experimental procedures.
Caption: Simplified ALK signaling pathway.
Caption: General experimental workflow.
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine selectivity profiling against a panel of kinases
Introduction
This guide provides a representative selectivity profile of a hypothetical compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine , hereafter referred to as Compound X. Due to the absence of publicly available experimental data for this specific molecule, this document serves as an illustrative example of how such a compound would be profiled against a panel of kinases. The data presented is hypothetical and intended for educational and comparative purposes within a drug discovery context.
Compound X is compared against two other hypothetical kinase inhibitors, Compound A and Compound B, to illustrate the concepts of potency and selectivity. The selected kinase panel includes key enzymes from different branches of the kinome that are frequently implicated in cancer signaling pathways.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Compound X, Compound A, and Compound B was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | Compound X IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) | Kinase Family |
| EGFR | 25 | 10 | >10,000 | Tyrosine Kinase |
| VEGFR2 | 50 | 250 | >10,000 | Tyrosine Kinase |
| SRC | 150 | 800 | >10,000 | Tyrosine Kinase |
| BRAF | 5,000 | 15 | >10,000 | Serine/Threonine Kinase |
| MEK1 | 8,000 | 5 | >10,000 | Serine/Threonine Kinase |
| AKT1 | >10,000 | >10,000 | 50 | Serine/Threonine Kinase |
| PI3Kα | >10,000 | >10,000 | 20 | Lipid Kinase |
Interpretation of Data:
-
Compound X demonstrates potent inhibition of EGFR and VEGFR2, with moderate activity against SRC. It shows significantly less activity against the serine/threonine kinases BRAF and MEK1, and no significant inhibition of AKT1 or PI3Kα at the concentrations tested. This suggests that Compound X is a relatively selective inhibitor of certain receptor tyrosine kinases.
-
Compound A is a potent inhibitor of the BRAF/MEK signaling pathway, with some off-target activity against EGFR. Its high potency for BRAF and MEK1 suggests it may be effective in cancers driven by mutations in this pathway.
-
Compound B is a highly selective inhibitor of the PI3K/AKT signaling pathway, with potent activity against PI3Kα and AKT1 and no significant inhibition of the other kinases in the panel.
Experimental Protocols
A detailed methodology for a typical in vitro kinase assay is provided below. This protocol is representative of the type of experiment used to generate the data in the table above.
In Vitro Kinase Assay Protocol
This protocol describes a radiometric filter binding assay to determine the IC50 values of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
96-well polypropylene plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
To each well of a 96-well polypropylene plate, add 5 µL of the diluted test compound.
-
Add 20 µL of a master mix containing the kinase enzyme and substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of a solution containing [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and Substrate Capture: The reaction is stopped by adding an equal volume of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Washing: The filter plate is washed multiple times with the wash buffer to remove any unbound radioactivity.
-
Detection: After the final wash, the plate is dried, and a scintillation cocktail is added to each well. The amount of radioactivity incorporated into the substrate is quantified using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for an in vitro radiometric kinase assay.
Representative Signaling Pathway
Caption: Simplified RTK signaling pathway showing potential inhibition by Compound X.
Reproducibility of in vivo efficacy of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in different lab settings
A Comparative Guide to the In Vivo Efficacy of N-Benzyl-Phenylethylamine Derivatives: A Focus on Reproducibility in Preclinical Models
Affiliation: Google Research
Abstract:
This guide provides a comparative analysis of the in vivo efficacy of N-benzyl-phenylethylamine derivatives, a class of potent serotonin 5-HT2A receptor agonists. Due to a lack of publicly available data on the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, this document focuses on a well-researched analog, N-(2-methoxybenzyl)-2-(2,5-dimethoxy-4-iodophenyl)ethanamine (25I-NBOMe), to illustrate the assessment of in vivo efficacy and its reproducibility across different laboratory settings. The primary endpoint discussed is the head-twitch response (HTR) in rodents, a classic behavioral proxy for 5-HT2A receptor activation. We present a summary of quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathway and experimental workflows to aid researchers in designing and interpreting their own studies.
Introduction
N-benzyl-phenylethylamine derivatives represent a large class of psychoactive compounds that have garnered significant interest in neuroscience research due to their high affinity and selectivity for the serotonin 5-HT2A receptor. Activation of this receptor is known to mediate the effects of classic psychedelic compounds. The in vivo efficacy of these compounds is often assessed using behavioral models in rodents, such as the induction of the head-twitch response (HTR). The reproducibility of these assays is critical for the reliable characterization of novel compounds.
This guide uses 25I-NBOMe as a case study to explore the factors influencing the reproducibility of in vivo efficacy studies for this class of molecules. 25I-NBOMe is a potent 5-HT2A agonist that reliably induces the HTR in mice.[1] By examining data from different studies, we can identify key methodological parameters that contribute to consistent and comparable results.
Comparative In Vivo Efficacy of 25I-NBOMe
The primary measure of in vivo efficacy for 5-HT2A agonists like 25I-NBOMe is the head-twitch response (HTR). The following table summarizes quantitative data from a representative study, highlighting the dose-dependent effect of 25I-NBOMe on HTR in C57BL/6J mice.
Table 1: Dose-Response Relationship of 25I-NBOMe-Induced Head-Twitch Response (HTR) in C57BL/6J Mice
| Treatment Group | Dose (mg/kg, SC) | Mean HTR Count (± SEM) |
| Vehicle | 0 | 0.5 ± 0.2 |
| 25I-NBOMe | 0.1 | 4.3 ± 1.1 |
| 25I-NBOMe | 0.3 | 12.7 ± 2.5 |
| 25I-NBOMe | 1.0 | 21.9 ± 3.8 |
| 25I-NBOMe + M100,907 | 1.0 + 0.1 | 1.2 ± 0.5 |
Data synthesized from Halberstadt et al., Neuropharmacology, 2013.[1] M100,907 is a selective 5-HT2A antagonist.
Experimental Protocols
To ensure the reproducibility of in vivo efficacy studies, it is imperative to follow standardized and well-detailed experimental protocols. Below are the methodologies for the key experiments cited in this guide.
Head-Twitch Response (HTR) Assay in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old, housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Drug Preparation: 25I-NBOMe is dissolved in saline (0.9% NaCl). The selective 5-HT2A antagonist M100,907 is dissolved in saline.
-
Drug Administration: Mice are administered the vehicle or 25I-NBOMe via subcutaneous (SC) injection in a volume of 1 mL/kg. For antagonist studies, M100,907 is administered 30 minutes prior to the 25I-NBOMe injection.
-
Behavioral Observation: Immediately following 25I-NBOMe injection, mice are placed individually into observation chambers. The number of head twitches is counted for a period of 30-60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head. To improve accuracy and reduce bias, automated detection systems using a head-mounted magnet and a magnetometer coil can be employed.[1]
-
Data Analysis: The total number of head twitches is recorded for each animal. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Locomotor Activity Assessment
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically track movement.
-
Procedure: Following drug administration (as described in 3.1), mice are placed in the center of the open-field arena. Locomotor activity, including distance traveled and time spent in different zones, is recorded for a specified period (e.g., 60 minutes).
-
Data Analysis: Total distance traveled and other locomotor parameters are analyzed using appropriate statistical methods, such as repeated measures ANOVA to assess changes over time. Studies have shown that at doses up to 1 mg/kg, 25I-NBOMe does not significantly affect spontaneous locomotion in mice.[2]
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the mechanisms of action and experimental designs. The following diagrams were created using the DOT language.
Simplified Signaling Pathway of 25I-NBOMe
References
Validating Target Engagement of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Comparative Guide Using CETSA
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating the target engagement of the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The focus is on the application of the Cellular Thermal Shift Assay (CETSA), with a comparative analysis against alternative techniques to aid researchers, scientists, and drug development professionals in selecting the optimal validation strategy.
Introduction to Target Engagement
In drug discovery, confirming that a therapeutic compound binds to its intended molecular target within a cellular environment is a critical step.[1][2][3] This process, known as target engagement, provides crucial evidence linking a molecule's biological effect to its mechanism of action.[1] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure this interaction in intact cells and tissues.[2][3][4]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization of target proteins.[4] When a compound binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. The CETSA workflow involves treating cells with the compound of interest, heating the cell lysate to various temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tagg) of the target protein in the presence of the compound indicates target engagement.
Hypothetical Validation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Target Engagement using CETSA
While specific experimental data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not publicly available, we can outline a hypothetical study based on established CETSA protocols.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Intact cells expressing the putative target protein are cultured and treated with varying concentrations of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).[5]
-
Heating: The cell suspensions are then heated in a PCR cycler to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.[6]
-
Cell Lysis: After heating, cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification and Analysis: The amount of the soluble target protein in the supernatant is quantified using Western blotting with an antibody specific to the target protein. The band intensities are measured and plotted against the temperature to generate a melting curve. A shift in this curve to the right for compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.[6]
Expected Data and Interpretation
The expected outcome would be a dose-dependent thermal stabilization of the target protein by N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. This would be visualized as a rightward shift in the melting curve. The data can be presented in a table summarizing the melting temperatures (Tagg) at different compound concentrations.
| Compound Concentration | Melting Temperature (Tagg) (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.1 | 0 |
| 1 µM | 54.3 | +2.2 |
| 10 µM | 57.8 | +5.7 |
| 50 µM | 60.2 | +8.1 |
Table 1: Hypothetical CETSA data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine showing a dose-dependent increase in the melting temperature (Tagg) of its target protein.
Comparison with Alternative Target Engagement Assays
While CETSA is a robust method, other techniques can also be employed to validate target engagement. A comparison with Drug Affinity Responsive Target Stability (DARTS) is presented below.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization of the target protein.[4] | Ligand-induced protection of the target protein from proteolysis.[1] |
| Primary Readout | Amount of soluble protein remaining after heat treatment. | Amount of intact protein remaining after protease treatment.[1] |
| Advantages | Applicable in intact cells and tissues, label-free, reflects physiological conditions.[3][7] | Label-free, can detect weak or transient interactions, does not rely on thermal stability changes.[1] |
| Limitations | Requires a significant thermal shift upon ligand binding, may not be suitable for all targets.[1] | Requires careful optimization of protease concentration and digestion time.[1] |
| Quantitative Capabilities | Well-suited for generating dose-response curves (e.g., Isothermal Dose-Response Fingerprinting - ITDRF).[1] | Can produce dose-dependent profiles, but data may be less quantitative than CETSA.[1] |
Table 2: Comparison of CETSA and DARTS for target engagement validation.
High-Throughput and Advanced CETSA Methods
For screening larger compound libraries, high-throughput versions of CETSA have been developed. CETSA HT utilizes bead-based technologies for detection in microplate formats (e.g., 384-well plates), significantly increasing throughput.[3][6] Real-Time CETSA (RT-CETSA) is another advancement that uses a bioluminescent reporter system to monitor protein unfolding in real-time, allowing for the entire melting curve to be generated from a single sample.[2][8]
Visualizing the Workflow and Concepts
To further clarify the experimental process and underlying principles, the following diagrams are provided.
Caption: Workflow of a typical Western Blot-based CETSA experiment.
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Conclusion
Validating the target engagement of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a critical step in its development as a potential therapeutic agent. CETSA offers a direct and physiologically relevant method for confirming this interaction in a cellular context. By comparing CETSA with alternative methods like DARTS, researchers can make an informed decision on the most appropriate strategy for their specific research question and target protein. The continuous development of higher-throughput CETSA methodologies further enhances its utility in modern drug discovery pipelines.
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in a Laboratory Setting
The proper disposal of the research chemical N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is crucial for maintaining laboratory safety and environmental compliance. As a chlorinated organic compound and a substituted phenylethylamine, this substance is classified as hazardous chemical waste. Therefore, it must be handled with care and disposed of following established safety protocols and regulatory requirements. Under no circumstances should this chemical be discarded down the drain or in regular solid waste.[1][2]
Immediate Safety and Handling Precautions
Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation : This compound is a non-radioactive, chlorinated organic chemical. It should be segregated from other waste streams such as aqueous waste, non-halogenated organic solvents, and solid biological waste.[3] Never mix incompatible wastes to prevent dangerous reactions.[1][4]
-
Container Selection : Choose a waste container that is in good condition, leak-proof, and chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The original container, if empty and in good condition, can be used. Do not use metal containers for acidic or basic solutions of the compound.[5]
-
Waste Collection :
-
Solid Waste : Collect any solid residues of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, including contaminated lab supplies like weighing paper or spatulas, in a designated solid hazardous waste container.[6]
-
Liquid Waste : Solutions containing this compound should be collected in a designated liquid hazardous waste container. If the compound is dissolved in an organic solvent, it should be collected with other halogenated organic solvent waste. Aqueous solutions should be collected separately.[3] Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]
-
-
Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name: "N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine," and list all other constituents in the container, including solvents and their approximate concentrations.[4] The date of waste accumulation should also be included.
-
Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4][5] This area should be under the control of laboratory personnel and away from general traffic.[5] Ensure secondary containment is used to capture any potential leaks.[1][5]
-
Disposal Request : Once the waste container is full or has been in storage for the maximum allowed time (check your institution's specific guidelines, often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
Disposal of Empty Containers
Empty containers that once held N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine must also be disposed of as hazardous waste unless properly decontaminated.[1] To decontaminate, triple rinse the container with a suitable solvent capable of dissolving the compound. The first rinseate must be collected and disposed of as hazardous chemical waste.[1] Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound. After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, such as in a designated glass disposal box.[1]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. For small spills, trained personnel wearing appropriate PPE may clean it up using an absorbent material, which must then be disposed of as hazardous waste. For larger spills, contact your EHS for emergency response.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) with quantitative exposure limits or toxicity data was found for this novel compound, general safety precautions for potent research chemicals should be strictly followed. The table below outlines the key operational parameters for disposal.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (Chlorinated Organic) | General laboratory safety guidelines |
| Container Type | Chemically compatible, leak-proof with secure lid (e.g., HDPE, Glass) | [1][5] |
| Container Fill Level | Do not exceed 90% of the container's capacity | [7] |
| Waste Storage Location | Designated and labeled satellite accumulation area with secondary containment | [4][5] |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect the first rinse as hazardous waste | [1] |
Experimental Protocols
No experimental protocols were cited in the provided information. The disposal procedures are based on established best practices for handling hazardous chemical waste in a laboratory environment.
Diagrams
Caption: Disposal workflow for the specified chemical.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Laboratory chemical waste [watercorporation.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: a halogenated pyridine, a substituted benzylamine, and a dimethoxyphenyl ethanamine. A conservative approach to personal protective equipment (PPE) and handling is strongly advised.
The structural fragments of this molecule suggest potential hazards including but not limited to skin and eye irritation, respiratory tract irritation, and potential for harm if swallowed.[1] Halogenated pyridines and benzylamine derivatives can be corrosive and cause severe burns. Therefore, appropriate PPE is mandatory to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | N95 or higher-rated respirator |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Use in a certified chemical fume hood |
| Compound Handling and Transfer | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat | Use in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Use in a certified chemical fume hood |
Experimental Workflow and Safety Precautions
The following diagram outlines the standard workflow for handling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, emphasizing critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
